Product packaging for 4-Chlorocinnamic acid(Cat. No.:CAS No. 940-62-5)

4-Chlorocinnamic acid

Número de catálogo: B016921
Número CAS: 940-62-5
Peso molecular: 182.60 g/mol
Clave InChI: GXLIFJYFGMHYDY-ZZXKWVIFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

4-chlorocinnamic acid is an organochlorine compound comprising trans-cinnamic acid having a chloro substituent at the 4-position on the phenyl ring. It is functionally related to a trans-cinnamic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClO2 B016921 4-Chlorocinnamic acid CAS No. 940-62-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(E)-3-(4-chlorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLIFJYFGMHYDY-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001275521
Record name (2E)-3-(4-Chlorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name 4-Chlorocinnamic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20024
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

940-62-5, 1615-02-7
Record name (2E)-3-(4-Chlorophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=940-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-p-Chlorocinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamic acid, p-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-p-Chlorocinnamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52172
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-CHLOROCINNAMIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2756
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-CHLOROCINNAMIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-(4-Chlorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-p-chlorocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.157
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name p-chlorocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.059
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Chlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-Chlorocinnamic acid (4-CCA), a compound of interest in various fields including pharmaceuticals, agrochemicals, and material science. This document details its physical and chemical characteristics, supported by experimental protocols for their determination.

Core Chemical and Physical Properties

This compound, with the CAS number 1615-02-7, is a white to off-white crystalline powder.[1] Its structure consists of a cinnamic acid backbone with a chlorine atom substituted at the para (4-position) of the phenyl ring.[2] This substitution significantly influences its chemical properties compared to unsubstituted cinnamic acid.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Identifier Value
IUPAC Name (2E)-3-(4-chlorophenyl)prop-2-enoic acid[2]
CAS Number 1615-02-7[3]
Molecular Formula C₉H₇ClO₂[3]
Molecular Weight 182.60 g/mol [2][3]
Physical Property Value
Melting Point 248-250 °C[3][4]
Boiling Point (est.) 260.71 °C (rough estimate)[4]
pKa 4.41 (at 25 °C)[1]
Appearance White to off-white crystalline powder[1][2]
Solubility Solvent
Sparingly SolubleWater[1]
Slightly SolubleDMSO, Ethyl Acetate, Methanol[4]
Soluble inChloroform, Dichloromethane, Acetone[5]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopy Key Features
¹H NMR (DMSO-d₆) δ: 7.76 (d, J = 8.7 Hz, 2H), 7.57 (d, J = 15.9 Hz, 1H), 7.47 (d, J = 8.7 Hz, 2H)[6]
¹³C NMR (DMSO-d₆) δ: 167.39, 142.32, 136.55, 133.80, 130.64, 129.81, 127.82, 126.75, 121.03 ppm[6]
Infrared (IR) Characteristic peaks for C=O (carboxylic acid), C=C (alkene), C-Cl, and aromatic C-H bonds.
Mass Spectrometry (GC-MS) Molecular ion peak (M+) at m/z 182, with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at m/z 184)[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of its key chemical properties.

Synthesis of this compound via Perkin Condensation

The Perkin condensation is a classic method for the synthesis of cinnamic acids. This protocol is adapted for the synthesis of this compound.

Materials:

  • 4-Chlorobenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • 10% Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Ethanol

  • Activated charcoal

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Büchner funnel and flask

  • Filter paper

  • pH paper

Procedure:

  • Combine 4-chlorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask.

  • Attach a reflux condenser and heat the mixture in a heating mantle at approximately 180°C for 3-5 hours.

  • After cooling slightly, pour the reaction mixture into a beaker containing water.

  • Add 10% sodium hydroxide solution until the mixture is basic to dissolve the product as its sodium salt.

  • If unreacted aldehyde is present as an oil, it can be removed by extraction with a suitable solvent like diethyl ether.

  • Add a small amount of activated charcoal to the aqueous solution and heat to boiling.

  • Filter the hot solution to remove the charcoal.

  • Cool the filtrate and acidify with concentrated hydrochloric acid until precipitation of this compound is complete.

  • Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold water and dry them.

  • The product can be further purified by recrystallization from ethanol.

Determination of Melting Point

The melting point is a critical indicator of purity.

Materials:

  • Dry, powdered sample of this compound

  • Capillary tubes

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Thermometer

Procedure:

  • Ensure the this compound sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20°C below the expected melting point (248-250°C).

  • Then, decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has melted (the end of the melting range).

  • A sharp melting range (1-2°C) is indicative of a pure compound.

Determination of pKa by Potentiometric Titration

This method provides an accurate determination of the acid dissociation constant.

Materials:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • Ethanol (or other suitable co-solvent)

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of a water/ethanol mixture (a co-solvent is necessary due to the low water solubility).

  • Calibrate the pH meter using standard buffer solutions.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Fill the burette with the standardized NaOH solution.

  • Record the initial pH of the this compound solution.

  • Add the NaOH solution in small, known increments (e.g., 0.1-0.2 mL).

  • After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Continue the titration past the equivalence point (the point of the steepest pH change).

  • Plot a graph of pH versus the volume of NaOH added.

  • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can also be determined from the first derivative of the titration curve.

Determination of Solubility

The shake-flask method is a standard procedure for determining the solubility of a solid in a solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol)

  • Vials with screw caps

  • Shaker or orbital incubator set to a constant temperature

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it on a shaker at a constant temperature.

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

  • Dilute the filtered solution to a concentration within the linear range of the analytical instrument.

  • Quantify the concentration of this compound in the diluted solution using a pre-established calibration curve.

  • Calculate the original solubility based on the dilution factor.

Logical Relationships and Experimental Workflows

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 4-Chlorobenzaldehyde Acetic Anhydride Sodium Acetate Reaction Perkin Condensation (Heating at 180°C) Reactants->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Quenching Quenching with Water Crude_Mixture->Quenching Basification Basification (NaOH) (Dissolves Product) Quenching->Basification Charcoal Decolorization (Activated Charcoal) Basification->Charcoal Filtration1 Hot Filtration Charcoal->Filtration1 Acidification Acidification (HCl) (Precipitation) Filtration1->Acidification Filtration2 Vacuum Filtration Acidification->Filtration2 Washing Washing with Cold Water Filtration2->Washing Drying Drying Washing->Drying Recrystallization Recrystallization (from Ethanol) Drying->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Safety of 4-Chlorocinnamic Acid (CAS 1615-02-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 4-Chlorocinnamic acid (CAS 1615-02-7), a compound of interest in various research and development fields, including pharmaceuticals and antimicrobials. This document summarizes key toxicological data, outlines relevant experimental protocols, and visualizes associated biological and procedural pathways to support informed handling and risk assessment.

Chemical and Physical Properties

This compound, with the chemical formula C₉H₇ClO₂, is a white to off-white crystalline powder.[1] It is characterized as an organochlorine compound derived from trans-cinnamic acid with a chloro substituent at the 4-position of the phenyl ring.[2]

PropertyValueReference(s)
CAS Number 1615-02-7[1][3][4]
Molecular Formula C₉H₇ClO₂[1][4]
Molecular Weight 182.60 g/mol [2][4]
Appearance White to off-white crystalline powder[1][3]
Melting Point 248 - 250 °C[3][4]
Solubility Sparingly soluble in water[1]
Synonyms p-Chlorocinnamic acid, 3-(4-chlorophenyl)acrylic acid[1][3]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.

GHS Classification

Hazard ClassCategoryHazard StatementPictogramSignal WordReference(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07Warning[2][4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07Warning[2][6]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritationGHS07Warning[2][6]
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritationGHS07Warning[7][8]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinGHS07Warning[8]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledGHS07Warning[8]

Toxicological Data Summary

The available toxicological data for this compound is primarily focused on acute effects. Data on chronic toxicity, carcinogenicity, and reproductive toxicity are limited.

EndpointSpeciesRouteValue & UnitsClassificationReference(s)
Acute Oral Toxicity MouseOralLD₅₀: 1,622 mg/kgHarmful if swallowed[3]
Anticonvulsant Activity Mousei.p.ED₅₀: 75.72 mg/kg (scPTZ model)-[9]
Neurotoxicity Mousei.p.TD₅₀: > 500 mg/kg (Rotarod test)-[9]
Tyrosinase Inhibition (monophenolase) -In vitroIC₅₀: 0.477 mM-[10]
Tyrosinase Inhibition (diphenolase) -In vitroIC₅₀: 0.229 mM-[10]
Antifungal Activity (vs. C. gloeosporioides) -In vitro~65% mycelial growth inhibition at 0.5 mg/mL-[10]
  • Carcinogenicity: Not identified as a probable, possible, or confirmed human carcinogen by IARC.[3] The toxicological properties have not been fully investigated.[1]

  • Other Toxic Effects: Intraperitoneal lethal-dose studies in mice reported changes in motor activity, ataxia, and rigidity.[2]

Experimental Protocols for Safety Assessment

The following sections detail the standard methodologies for key toxicological assessments, based on internationally recognized OECD guidelines. These protocols provide a framework for generating the safety data presented above.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[1]

Methodology:

  • Test Animals: Healthy, young adult rodents (e.g., rats) are used. Animals are fasted overnight prior to administration of the test substance.[1]

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or cannula. If a single dose is not feasible, the dose can be given in smaller fractions over a period not exceeding 24 hours.[1]

  • Dose Levels: At least 5 rodents of the same sex are used for each dose level. A sufficient number of dose levels are used to produce a dose-response curve and permit the determination of an LD₅₀.[1]

  • Observation Period: Animals are observed for a minimum of 14 days. All clinical signs, including behavioral changes, and mortality are recorded. Body weight is measured weekly.[1]

  • Pathology: All animals (including those that die during the test and survivors at termination) are subjected to a gross necropsy.

  • Data Analysis: The LD₅₀ is calculated using a statistical method. The relationship between dose and the incidence/severity of toxic effects is evaluated.[1]

experimental_workflow_oral_toxicity cluster_prep Preparation cluster_admin Administration cluster_obs Observation (14 Days) cluster_end Endpoint Analysis animal_selection Select Healthy, Young Adult Rodents fasting Fast Animals (e.g., overnight) animal_selection->fasting weighing Record Initial Body Weight fasting->weighing gavage Administer Single Dose via Gavage weighing->gavage dose_prep Prepare Dose Formulations dose_prep->gavage clinical_signs Record Clinical Signs & Mortality Daily gavage->clinical_signs body_weight Measure Body Weight Weekly gavage->body_weight necropsy Perform Gross Necropsy clinical_signs->necropsy body_weight->necropsy ld50_calc Calculate LD50 & Evaluate Data necropsy->ld50_calc

Caption: Workflow for Acute Oral Toxicity Testing (OECD 401).
Acute Dermal Irritation (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.[6][11]

Methodology:

  • Test Animals: Healthy, young adult albino rabbits are typically used.[11][12]

  • Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.

  • Dose Application: A single dose of 0.5 g of the solid test substance (moistened with a small amount of water) is applied to a small area of skin (approx. 6 cm²) under a gauze patch.[11] An untreated area of skin serves as a control.[12]

  • Exposure Period: The exposure period is 4 hours. After exposure, residual test substance is removed.[11][12]

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[11]

  • Scoring: Skin reactions are scored according to a standardized grading system (e.g., Draize scale). The substance is considered an irritant if the observed effects persist.[6]

experimental_workflow_dermal_irritation cluster_prep Preparation cluster_exposure Exposure cluster_obs Observation & Scoring cluster_class Classification animal_selection Select Healthy Albino Rabbits fur_clipping Clip Fur from Dorsal Area animal_selection->fur_clipping application Apply 0.5g Substance to Skin Patch (6 cm²) fur_clipping->application exposure Expose for 4 Hours (Covered) application->exposure removal Remove Patch & Clean Skin exposure->removal scoring Score Erythema & Edema (1, 24, 48, 72h) removal->scoring reversibility Assess Reversibility (up to 14 days) scoring->reversibility classify Classify as Irritant or Non-Irritant reversibility->classify

Caption: Workflow for Acute Dermal Irritation Testing (OECD 404).
Acute Eye Irritation (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye after a single application.[3][4]

Methodology:

  • Test Animals: Healthy, young adult albino rabbits are used. Both eyes are examined for pre-existing defects before the test.[4]

  • Anesthesia: To minimize pain and distress, the use of topical anesthetics and systemic analgesics is strongly recommended.[3]

  • Dose Application: A single dose (e.g., 0.1 g for a solid) is applied into the conjunctival sac of one eye. The eyelids are gently held together for about one second. The other eye remains untreated and serves as a control.[3][4]

  • Initial Test: The test is initially performed on a single animal. If severe or corrosive effects are observed, no further testing is conducted.[3]

  • Confirmatory Test: If the initial test does not show severe effects, the response is confirmed using up to two additional animals.[4]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[10] The degree of irritation is scored for the cornea, iris, and conjunctiva. The observation period can be extended up to 21 days to evaluate the reversibility of the effects.[5]

experimental_workflow_eye_irritation start Start: Evaluate Need for In Vivo Test (Weight-of-Evidence Approach) prep Select Healthy Albino Rabbit Examine Both Eyes start->prep anesthesia Administer Topical Anesthetic & Systemic Analgesic prep->anesthesia initial_test Initial Test (1 Animal): Apply Substance to One Eye anesthesia->initial_test observe_initial Observe & Score Lesions (Cornea, Iris, Conjunctiva) initial_test->observe_initial decision Severe or Corrosive Effect? observe_initial->decision stop Stop Testing & Classify as Severe/Corrosive decision->stop Yes confirm_test Confirmatory Test (up to 2 more animals) decision->confirm_test No observe_confirm Observe & Score Lesions (1, 24, 48, 72h, up to 21 days) confirm_test->observe_confirm classify Classify based on Severity & Reversibility observe_confirm->classify

Caption: Sequential Workflow for Eye Irritation Testing (OECD 405).

Potential Mechanisms of Action & Signaling Pathways

Research suggests that this compound and its derivatives possess several biological activities. The following diagrams illustrate putative signaling pathways based on studies of these compounds and related structures.

Putative Antifungal Mechanism of Action

Derivatives of this compound have shown antifungal activity, particularly against Candida species. Molecular docking studies suggest that these compounds may act by inhibiting the enzyme 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway in fungi.[13][14] Ergosterol is an essential component of the fungal cell membrane.

antifungal_pathway substance This compound Derivative enzyme 14α-demethylase (Ergosterol Biosynthesis) substance->enzyme Inhibition ergosterol Ergosterol Synthesis enzyme->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane death Fungal Cell Death membrane->death

Caption: Putative Antifungal Mechanism via 14α-demethylase Inhibition.
Putative Anti-Inflammatory Signaling Pathway

Cinnamic acid and its derivatives have demonstrated anti-inflammatory properties. A proposed mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[15] By inhibiting TLR4 activation, these compounds can suppress the downstream activation of nuclear factor kappa B (NF-κB), a key transcription factor that drives the expression of pro-inflammatory cytokines like TNF-α and IL-6.[15][16]

anti_inflammatory_pathway lps LPS (Inflammatory Stimulus) tlr4 TLR4 Receptor Activation lps->tlr4 substance Cinnamic Acid Derivative substance->tlr4 Inhibition nfkb NF-κB Signaling Pathway tlr4->nfkb cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) nfkb->cytokines inflammation Inflammatory Response cytokines->inflammation

Caption: Anti-Inflammatory Action via TLR4/NF-κB Pathway Inhibition.

Handling and Storage Recommendations

Given the identified hazards, appropriate safety precautions are mandatory when handling this compound.

  • Engineering Controls: Use in a well-ventilated area. Provide appropriate exhaust ventilation at places where dust is formed.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[3]

    • Skin Protection: Wear suitable protective gloves and clothing to prevent skin contact.[1][3]

    • Respiratory Protection: For operations generating dust, a NIOSH-approved dust mask (e.g., N95) is recommended.[4][5]

  • Safe Handling Practices: Avoid contact with skin and eyes. Avoid formation and inhalation of dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][6]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[3][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

Accidental Release and First Aid Measures

  • Accidental Release: Use personal protective equipment. Avoid dust formation. Sweep up and shovel the material into a suitable, closed container for disposal. Do not let the product enter drains.[3]

  • First Aid:

    • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

    • In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[6]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3][6]

    • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[6]

This guide is intended to provide detailed safety and toxicological information to trained professionals. All laboratory work should be conducted in accordance with established safety protocols and a thorough risk assessment specific to the planned experimental procedures.

References

methods for the synthesis of 4-Chlorocinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 4-Chlorocinnamic Acid

For researchers, scientists, and professionals in drug development, this compound is a valuable building block in the synthesis of a variety of pharmacologically active compounds and materials. Its derivatives have shown potential antimicrobial, antioxidant, anti-inflammatory, and antitumoral activities.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and visual representations of the reaction pathways.

Core Synthesis Methodologies

The synthesis of this compound can be achieved through several established organic reactions. The most common and practical methods include the Perkin reaction, Knoevenagel condensation, Claisen-Schmidt condensation, a direct synthesis involving boron tribromide, and the Wittig reaction. Each method offers distinct advantages and disadvantages concerning yield, reaction conditions, and substrate scope.

Perkin Reaction

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids.[2][3] It involves the condensation of an aromatic aldehyde, in this case, 4-chlorobenzaldehyde, with an acid anhydride (acetic anhydride) in the presence of an alkali salt of the acid, such as sodium acetate, which acts as a base catalyst.[3][4][5]

Reaction Pathway:

Perkin_Reaction 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Intermediate Intermediate 4-Chlorobenzaldehyde->Intermediate + Acetic Anhydride Acetic Anhydride Acetic Anhydride Acetic Anhydride->Intermediate Sodium Acetate Sodium Acetate Sodium Acetate->Intermediate Catalyst, 180°C This compound This compound Intermediate->this compound Hydrolysis

Diagram 1: Perkin Reaction Pathway

Experimental Protocol:

A mixture of 4-chlorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate is heated at 180°C for an extended period (e.g., 13 hours).[4] After the reaction is complete, the mixture is cooled and poured into water to precipitate the crude product. The solid is then filtered and washed with water. For purification, the crude product is dissolved in aqueous ammonia, and any remaining insoluble material is filtered off. The filtrate containing the ammonium salt of this compound is then acidified with a dilute strong acid, such as 3N sulfuric acid, to precipitate the pure this compound. The final product is collected by filtration and dried.[4]

Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[6][7] The subsequent decarboxylation of the intermediate yields the α,β-unsaturated acid.[7][8][9]

Reaction Pathway:

Knoevenagel_Condensation 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Intermediate Unstable Intermediate 4-Chlorobenzaldehyde->Intermediate + Malonic Acid Malonic Acid Malonic Acid Malonic Acid->Intermediate Base_Catalyst Base Catalyst (e.g., Pyridine, Piperidine, TBAB/K2CO3) Base_Catalyst->Intermediate This compound This compound Intermediate->this compound Decarboxylation (-CO2)

Diagram 2: Knoevenagel Condensation Pathway

Experimental Protocol:

To a mixture of 4-chlorobenzaldehyde (5 mmol), malonic acid (5 mmol), tetrabutylammonium bromide (TBAB, 2.5 mmol), and potassium carbonate (K2CO3, 2.5 mmol) in a beaker, 10 mL of distilled water is added.[10] The mixture is stirred and irradiated in a microwave oven (900 W) for a short period (typically a few minutes, monitored by TLC). After cooling, the reaction mixture is acidified with dilute HCl. The precipitated product is isolated by filtration, washed with water, and can be further purified by crystallization from a suitable solvent like a mixture of ethyl acetate and petroleum ether.[10]

Claisen-Schmidt Condensation followed by Haloform Reaction

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen.[11][12] In this synthesis, 4-chlorobenzaldehyde is first condensed with acetone in the presence of a base to form 4-chloro-benzylideneacetone. This intermediate is then oxidized using a haloform reaction (e.g., with sodium hypochlorite) to yield this compound.

Experimental Workflow:

Claisen_Schmidt_Workflow Start Start Materials: 4-Chlorobenzaldehyde, Acetone, NaOH Step1 Step 1: Condensation (20-30°C, 5 days) Start->Step1 Intermediate Intermediate: 4-Chlorobenzylideneacetone Step1->Intermediate Step2 Step 2: Oxidation (NaOH, NaOCl, heat to 100°C) Intermediate->Step2 Purification Purification: Acidification (H2SO4), Filtration, Washing Step2->Purification End Final Product: This compound Purification->End

Diagram 3: Claisen-Schmidt Workflow

Experimental Protocol:

Step 1: Synthesis of 4-chlorobenzylideneacetone 4-chlorobenzaldehyde (0.47 mol) is dissolved in an excess of acetone (2 mol). A 1% NaOH solution (0.073 mol) is added slowly while maintaining the temperature between 20-30°C.[13] The mixture is shaken occasionally for 5 days. The crude product, 4-chlorobenzylideneacetone, separates as an organic phase.[13]

Step 2: Oxidation to this compound The crude intermediate is molten under a 2% NaOH solution at 50°C and then cooled to room temperature with vigorous stirring to form a suspension. A 12.5% sodium hypochlorite solution is added, and the mixture is stirred for an hour. The mixture is then incrementally heated to 100°C. After cooling, any undissolved organics are filtered off. The filtrate is acidified to pH 1 with 20% sulfuric acid and cooled on ice to precipitate the product. The solid is filtered and washed with cold water until the filtrate is neutral.[13]

Boron Tribromide Mediated Synthesis

A direct synthesis of cinnamic acids can be achieved from aromatic aldehydes and aliphatic carboxylic acids using boron tribromide as a reagent.[14] This method involves the formation of a triacyl borate intermediate.

Experimental Protocol:

Anhydrous acetic acid is placed in a three-necked flask and cooled with ice. A solution of boron tribromide in anhydrous benzene is added slowly over 30-40 minutes with stirring. The resulting solution is stirred at room temperature for one hour and then at 55-65°C for 5-6 hours. After cooling, 4-dimethylaminopyridine (4-DMAP), pyridine, and N-methyl-2-pyrolidinone (NMP) are added. The mixture is then heated to 180-190°C, and a solution of 4-chlorobenzaldehyde in NMP is added dropwise over 2-3 hours. The reaction is refluxed for 8-12 hours. After cooling, the mixture is poured into a 15% NaOH solution and stirred. The aqueous layer is separated and treated with 20% HCl to a pH of 1-2 to precipitate the this compound. The product is filtered, washed with cool water, and dried.[14]

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis methods described.

Synthesis MethodKey ReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference(s)
Perkin Reaction 4-Chlorobenzaldehyde, Acetic AnhydrideSodium AcetateNone (neat)18013 h~80[4]
Knoevenagel Condensation 4-Chlorobenzaldehyde, Malonic AcidTBAB, K₂CO₃WaterMicrowave (900 W)MinutesHigh[10]
Claisen-Schmidt / Haloform 4-Chlorobenzaldehyde, AcetoneNaOH, NaOClAcetone, Water20-100>5 days75[13]
Boron Tribromide Method 4-Chlorobenzaldehyde, Acetic AcidBBr₃, 4-DMAP, PyridineBenzene, NMP180-1908-12 h80[14]

Conclusion

The choice of synthetic method for this compound depends on factors such as available starting materials, desired yield, reaction time, and equipment. The Perkin reaction is a traditional method that provides good yields but requires high temperatures and long reaction times. The Knoevenagel condensation, particularly under microwave irradiation, offers a rapid and environmentally friendly alternative. The Claisen-Schmidt condensation followed by oxidation is a multi-step process but can achieve high purity and good yields. The boron tribromide method is a direct route with high yields but involves hazardous reagents and high temperatures. Each of these methods provides a viable pathway for the synthesis of this compound, a key intermediate for further chemical and pharmaceutical development.

References

The Core Mechanism of Action of 4-Chlorocinnamic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorocinnamic acid, a derivative of the naturally occurring phenylpropanoid cinnamic acid, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, focusing on its molecular targets and effects on key signaling pathways. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications.

Core Mechanisms of Action

The biological effects of this compound are multifaceted, stemming from its ability to interact with various molecular targets. The primary mechanisms of action identified to date include enzyme inhibition, disruption of microbial cell membrane synthesis, and modulation of cellular metabolism.

Enzyme Inhibition

This compound has been demonstrated to inhibit the activity of several key enzymes, contributing to its observed biological effects.

  • Tyrosinase Inhibition: this compound acts as an inhibitor of mushroom tyrosinase, an enzyme involved in melanin biosynthesis. It affects both the monophenolase and diphenolase activities of the enzyme.[1] The inhibition of tyrosinase is a key mechanism behind the investigation of cinnamic acid derivatives for applications in cosmetics and as anti-browning agents in the food industry.

  • Urease Inhibition: This compound has been identified as a potent inhibitor of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This inhibitory action is significant in the context of infections caused by urease-producing bacteria, such as Helicobacter pylori, where the enzyme's activity is a key virulence factor.

  • 14α-Demethylase Inhibition: In the context of its antifungal activity, particularly against Candida species, this compound and its derivatives are suggested to act by inhibiting the enzyme 14α-demethylase.[2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.

Antimicrobial and Antifungal Activity

This compound exhibits a notable spectrum of antimicrobial and antifungal properties.

  • Antifungal Mechanism: The primary antifungal mechanism is attributed to the inhibition of 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane, responsible for maintaining its integrity and fluidity. Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the cell membrane and inhibiting fungal growth.[2][3]

  • Antibacterial and Other Antimicrobial Effects: The compound has also shown activity against the bacterium Staphylococcus aureus and inhibits the mycelial growth of the plant pathogenic fungus Colletotrichum gloeosporioides.[1]

Modulation of Cellular Metabolism

A significant aspect of this compound's mechanism of action lies in its ability to interfere with central metabolic pathways.

  • Inhibition of Mitochondrial Pyruvate Carrier (MPC): Cinnamic acid and its derivatives are known inhibitors of the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[4][5][6] This transport is a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. By blocking the MPC, this compound can effectively uncouple these pathways, leading to a decrease in mitochondrial respiration and a shift towards glycolysis. This mechanism is thought to underlie its potential effects on glucose homeostasis and its anticancer properties.

  • Impact on Gluconeogenesis: By inhibiting the entry of pyruvate into the mitochondria, this compound can indirectly inhibit gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates such as pyruvate and lactate. This effect has implications for its potential use in metabolic disorders.

Anticonvulsant Activity

This compound has demonstrated anticonvulsant properties in preclinical models. It has been shown to be effective against seizures induced by pentylenetetrazol in mice, suggesting a potential role in the modulation of neuronal excitability.[1][7]

Cytotoxic and Potential Anticancer Effects

While data specifically for this compound is limited, cinnamic acid and its derivatives have shown cytotoxic effects against various cancer cell lines.[8][9] The proposed mechanism for these anticancer effects is multifaceted and may involve the induction of cell cycle arrest and the modulation of metabolic pathways, such as the inhibition of mitochondrial pyruvate transport, which is crucial for the energy metabolism of many cancer cells.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of this compound and its derivatives.

Target EnzymeOrganism/SourceParameterValueReference
Tyrosinase (monophenolase)MushroomIC500.477 mM[1]
Tyrosinase (diphenolase)MushroomIC500.229 mM[1]
UreaseJack Bean / H. pyloriIC50Potent Inhibition Noted
Organism/Cell LineActivityParameterValueReference
Colletotrichum gloeosporioidesMycelial Growth Inhibition-~65% at 0.5 mg/mL[1]
MRC-5 fibroblastsCytotoxicityIC50>100 µg/mL[1]
Kunming miceAnticonvulsantDose100-300 mg/kg (i.p.)[1]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.

Enzyme Inhibition Assays

a) Tyrosinase Inhibition Assay

  • Principle: The assay measures the inhibition of mushroom tyrosinase activity by monitoring the formation of dopachrome from the oxidation of L-DOPA.

  • Procedure:

    • A reaction mixture is prepared containing phosphate buffer (pH 6.8), mushroom tyrosinase solution, and varying concentrations of this compound.

    • The mixture is pre-incubated at a controlled temperature.

    • The reaction is initiated by the addition of L-DOPA as the substrate.

    • The increase in absorbance at 475 nm due to the formation of dopachrome is monitored over time using a spectrophotometer.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

b) Urease Inhibition Assay (Berthelot Method)

  • Principle: This colorimetric assay quantifies the amount of ammonia produced from the urease-catalyzed hydrolysis of urea.

  • Procedure:

    • A reaction mixture containing urease enzyme, phosphate buffer, and different concentrations of this compound is prepared.

    • The mixture is incubated to allow for inhibitor-enzyme interaction.

    • Urea solution is added to start the enzymatic reaction.

    • After a defined incubation period, the reaction is stopped.

    • Phenol-hypochlorite reagent (Berthelot's reagent) is added, which reacts with the ammonia produced to form a stable blue-colored indophenol complex.

    • The absorbance of the solution is measured at approximately 630 nm.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

Antimicrobial Susceptibility Testing

a) Minimum Inhibitory Concentration (MIC) Assay

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Procedure:

    • A serial dilution of this compound is prepared in a suitable growth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test microorganism (e.g., Candida albicans).

    • Positive (microorganism with no inhibitor) and negative (medium only) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Cellular Metabolism Assays

a) Mitochondrial Pyruvate Carrier (MPC) Inhibition Assay

  • Principle: This assay measures the effect of the inhibitor on pyruvate-driven respiration in isolated mitochondria.

  • Procedure:

    • Mitochondria are isolated from a suitable source (e.g., rat liver or heart) by differential centrifugation.

    • The isolated mitochondria are suspended in a respiration buffer in an oxygen electrode chamber (e.g., a Clark-type electrode).

    • The basal respiration rate is measured.

    • Pyruvate and a source of malate (to prime the TCA cycle) are added to initiate pyruvate-dependent respiration, and the rate of oxygen consumption is recorded.

    • Different concentrations of this compound are added, and the change in the rate of oxygen consumption is measured to determine the inhibitory effect.

    • Control experiments with other mitochondrial substrates (e.g., succinate or glutamate) are performed to ensure the specificity of inhibition to pyruvate transport.

In Vivo Assays

a) Pentylenetetrazol (PTZ)-Induced Seizure Model

  • Principle: This is a widely used animal model to screen for anticonvulsant drugs. PTZ is a GABA-A receptor antagonist that induces seizures.

  • Procedure:

    • Animals (e.g., mice) are divided into control and treatment groups.

    • The treatment groups receive different doses of this compound (e.g., via intraperitoneal injection).

    • The control group receives the vehicle.

    • After a specific pre-treatment time, a convulsant dose of PTZ is administered to all animals.

    • The animals are observed for the onset and severity of seizures (e.g., latency to the first seizure, duration of tonic-clonic seizures, and mortality rate).

    • The anticonvulsant effect is determined by the ability of the compound to delay the onset of seizures, reduce their severity, or protect against mortality.

Visualizations

Signaling Pathways and Experimental Workflows

Mitochondrial_Pyruvate_Transport Glycolysis Glycolysis (Cytosol) Pyruvate_cyto Pyruvate Glycolysis->Pyruvate_cyto produces MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_cyto->MPC transported by Pyruvate_mito Pyruvate MPC->Pyruvate_mito translocates TCA_Cycle TCA Cycle (Mitochondrial Matrix) Pyruvate_mito->TCA_Cycle enters OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos fuels Inhibitor 4-Chlorocinnamic acid Inhibitor->MPC inhibits

Caption: Inhibition of Mitochondrial Pyruvate Transport by this compound.

Antifungal_Mechanism Lanosterol Lanosterol CYP51A1 14α-demethylase (CYP51A1) Lanosterol->CYP51A1 substrate for Ergosterol Ergosterol CYP51A1->Ergosterol synthesizes Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane essential for Inhibitor 4-Chlorocinnamic acid Inhibitor->CYP51A1 inhibits

Caption: Antifungal Mechanism via Inhibition of Ergosterol Biosynthesis.

Enzyme_Inhibition_Workflow cluster_0 Experimental Setup cluster_1 Reaction and Measurement cluster_2 Data Analysis Enzyme Enzyme Solution Substrate Add Substrate Enzyme->Substrate Inhibitor This compound (Varying Concentrations) Inhibitor->Substrate Buffer Buffer Buffer->Substrate Spectrophotometer Measure Absorbance/ Product Formation Substrate->Spectrophotometer Inhibition_Calc Calculate % Inhibition Spectrophotometer->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc

Caption: General Workflow for Enzyme Inhibition Assay.

Conclusion

This compound exhibits a range of biological activities stemming from its interaction with multiple molecular targets. Its ability to inhibit key enzymes involved in microbial survival and metabolism, coupled with its modulation of central metabolic pathways in mammalian cells, underscores its potential for further investigation in various therapeutic areas. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals to explore the full potential of this intriguing molecule. Further studies are warranted to fully elucidate the structure-activity relationships, optimize its efficacy and safety profiles, and explore its therapeutic applications in greater detail.

References

The Synthesis and Characterization of 4-Chlorocinnamic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and potential biological activities of 4-chlorocinnamic acid derivatives. Cinnamic acid and its analogues are a well-established class of compounds with a wide range of pharmacological properties, and the introduction of a chlorine atom at the 4-position of the phenyl ring can significantly modulate this activity. This document details various synthetic methodologies, presents characterization data in a structured format, and explores the mechanistic basis of their biological action through signaling pathway diagrams.

Synthesis of this compound and its Derivatives

The core structure, this compound, can be synthesized through several established methods, including the Perkin, Knoevenagel, and Heck reactions. Subsequent derivatization, primarily at the carboxylic acid moiety, can be achieved through esterification and amidation reactions.

Synthesis of this compound

1.1.1. Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde (4-chlorobenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of an alkali salt of the acid (sodium acetate).

Experimental Protocol: Perkin Reaction

  • A mixture of 4-chlorobenzaldehyde (10.0 g, 71.1 mmol), acetic anhydride (15.0 g, 147 mmol), and anhydrous sodium acetate (6.0 g, 73.1 mmol) is heated at 180°C for 5 hours.

  • The reaction mixture is then poured into water, and the product is isolated by steam distillation to remove unreacted 4-chlorobenzaldehyde.

  • The resulting solution is decolorized with charcoal and filtered.

  • Acidification of the filtrate with hydrochloric acid precipitates this compound.

  • The crude product is recrystallized from hot water or aqueous ethanol to yield pure this compound.

1.1.2. Knoevenagel Condensation

The Knoevenagel condensation provides an alternative route, reacting an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine.

Experimental Protocol: Knoevenagel Condensation

  • A mixture of 4-chlorobenzaldehyde (10.0 g, 71.1 mmol), malonic acid (11.0 g, 106 mmol), and pyridine (5 mL) in ethanol (50 mL) is refluxed for 4-6 hours.

  • The reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and then recrystallized from a suitable solvent to afford pure this compound.

1.1.3. Heck Reaction

The Heck reaction offers a modern and efficient method for the synthesis of substituted alkenes. It involves the palladium-catalyzed coupling of an aryl halide (4-chloroiodobenzene or 4-chlorobromobenzene) with an alkene (acrylic acid).

Experimental Protocol: Heck Reaction (Adapted from general procedures)

  • To a reaction vessel, add 4-iodobenzaldehyde (1.0 mmol), acrylic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), triphenylphosphine (PPh₃, 0.04 mmol), and a base such as triethylamine (2.0 mmol) in a suitable solvent like dimethylformamide (DMF, 10 mL).

  • The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Synthesis of this compound Derivatives

1.2.1. Esterification

Ester derivatives of this compound can be readily prepared via Fischer esterification, Steglich esterification, or the Mitsunobu reaction.[1]

Experimental Protocol: Fischer Esterification (General Procedure) [1]

  • To a solution of this compound (0.1 g, 0.547 mmol) in 20 mL of the desired alcohol, slowly add 0.2 mL of concentrated sulfuric acid.[1]

  • Reflux the reaction mixture with magnetic stirring for 3-24 hours, monitoring by TLC.[1]

  • Partially evaporate the solvent under reduced pressure.

  • Add 15 mL of distilled water and extract with ethyl acetate (3 x 10 mL).[1]

  • The combined organic layers are washed, dried, and concentrated to yield the ester derivative.

Experimental Protocol: Steglich Esterification (for Ester 12) [1]

  • Dissolve this compound (0.1 g, 0.547 mmol), 4-(dimethylamino)pyridine (DMAP) (0.00669 g, 0.0547 mmol), and lauryl alcohol (0.245 mL, 1.095 mmol) in dichloromethane (4 mL).[1]

  • Add a solution of dicyclohexylcarbodiimide (DCC) (0.124 g, 0.602 mmol) in dichloromethane (6 mL) dropwise.[1]

  • Stir the reaction at room temperature for 72 hours, monitoring by TLC.[1]

  • Filter the reaction mixture and extract the filtrate with 10 mL of distilled water and dichloromethane (3 x 10 mL).[1]

  • Treat the organic phase with 5% hydrochloric acid solution (10 mL), wash, dry, and concentrate to obtain the product.[1]

Experimental Protocol: Mitsunobu Reaction (for Ester 11) [1]

  • Solubilize this compound (0.1 g, 0.547 mmol) and perillyl alcohol (0.09 mL, 0.547 mmol) in 2 mL of tetrahydrofuran (THF).[1]

  • Cool the mixture to 0°C with magnetic stirring for about 30 minutes.[1]

  • Add diisopropyl azodicarboxylate (0.12 mL, 0.55 mmol) and triphenylphosphine (0.144 g, 0.547 mmol) and continue stirring at room temperature for 72 hours, monitoring by TLC.[1]

  • Partially evaporate the solvent and extract with 10 mL of distilled water and ethyl acetate (3 x 10 mL).[1]

  • The combined organic layers are washed, dried, and concentrated to give the desired ester.[1]

Characterization of this compound Derivatives

The synthesized derivatives are typically characterized by determining their physical constants and using various spectroscopic techniques.

Table 1: Physical and Spectroscopic Data for Selected 4-Chlorocinnamate Esters [1]

CompoundDerivative NameYield (%)m.p. (°C)IR (KBr, cm⁻¹) (Selected Peaks)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
1 Methyl 4-chlorocinnamate97.671-723035, 2949, 1705, 1631, 1431, 1273, 11667.61 (d, J=16.0 Hz, 1H), 7.43 (d, J=7.8 Hz, 2H), 7.33 (d, J=7.8 Hz, 2H), 6.38 (d, J=16.0 Hz, 1H), 3.79 (s, 3H)167.1, 143.4, 136.2, 132.8, 129.3, 129.1, 118.2, 51.8

Biological Activity and Signaling Pathways

Derivatives of this compound have shown promising antimicrobial, particularly antifungal, activity. The proposed mechanism of action for their antifungal properties involves the inhibition of the enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[1] Furthermore, cinnamic acid derivatives have been investigated as inhibitors of oncogenic protein kinases, such as JAK2, which could have implications for cancer therapy.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The fungal cell membrane's integrity is dependent on ergosterol. The enzyme 14α-demethylase plays a key role in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane function and inhibiting growth.

Ergosterol_Biosynthesis_Inhibition cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Derivative cluster_outcome Cellular Outcome Lanosterol Lanosterol 14-alpha-demethylation Lanosterol->14-alpha-demethylation Ergosterol Ergosterol (Fungal Cell Membrane Integrity) 14-alpha-demethylation->Ergosterol Fungal_Growth Fungal Growth Ergosterol->Fungal_Growth Maintains 4-Chlorocinnamic_Acid_Derivative 4-Chlorocinnamic Acid Derivative 14-alpha-demethylase 14α-demethylase 4-Chlorocinnamic_Acid_Derivative->14-alpha-demethylase Inhibits 4-Chlorocinnamic_Acid_Derivative->Fungal_Growth Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway.

Potential Anticancer Activity: Inhibition of the JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, regulating genes involved in cell proliferation, differentiation, and survival. Aberrant activation of the JAK/STAT pathway is implicated in various cancers. Some cinnamic acid derivatives have been identified as potential inhibitors of JAK2, a key kinase in this pathway.

JAK_STAT_Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc Translocates DNA DNA STAT_dimer_nuc->DNA Binds Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Promotes 4-CCA_Derivative 4-Chlorocinnamic Acid Derivative 4-CCA_Derivative->JAK2 Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway.

Conclusion

This compound derivatives represent a versatile class of compounds with significant potential in the development of new therapeutic agents. The synthetic routes to these compounds are well-established and offer flexibility for the generation of diverse chemical libraries. The characterization of these derivatives provides crucial information for structure-activity relationship studies. Their demonstrated biological activities, particularly their antifungal and potential anticancer properties, warrant further investigation. The elucidation of their mechanisms of action, such as the inhibition of 14α-demethylase and the JAK/STAT pathway, provides a rational basis for the design of more potent and selective drug candidates. This guide serves as a comprehensive resource for researchers and professionals engaged in the exploration of this compound derivatives for drug discovery and development.

References

Solubility Profile of 4-Chlorocinnamic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chlorocinnamic acid. Due to a lack of extensive published quantitative data for this compound in a wide range of organic solvents, this document focuses on providing a detailed framework for understanding its solubility profile. This includes qualitative solubility information, a comprehensive experimental protocol for determining solubility based on established methods for similar compounds, and a visual representation of the experimental workflow.

Introduction to this compound

This compound is an organochlorine compound derived from trans-cinnamic acid, with a chlorine substituent at the 4-position of the phenyl ring. It is a white to off-white crystalline powder.[1] Understanding its solubility in various solvents is crucial for its application in pharmaceutical research, drug development, and materials science, as solubility directly impacts formulation, bioavailability, and reaction kinetics.

Qualitative Solubility Profile

Based on available data, this compound exhibits solubility in a range of organic solvents. It is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO), Ethyl Acetate, and Methanol.[1] Other sources indicate its solubility in Chloroform, Dichloromethane, and Acetone.[2]

Table 1: Qualitative Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble
Ethyl AcetateSlightly Soluble
MethanolSlightly Soluble
ChloroformSoluble
DichloromethaneSoluble
AcetoneSoluble

Note: This table represents qualitative data and "soluble" or "slightly soluble" are not precise quantitative measures.

Quantitative Solubility Data

A comprehensive search of scientific literature did not yield specific quantitative solubility data (e.g., mole fraction solubility at various temperatures) for this compound in a wide array of organic solvents. However, detailed studies on the solubility of its isomer, 2-Chlorocinnamic acid, are available and provide a valuable reference point. For instance, the solubility of 2-Chlorocinnamic acid has been determined in 16 different pure organic solvents, including alcohols, esters, and ketones, at temperatures ranging from 272.15 K to 321.55 K using the gravimetric method.[3] This suggests that similar experimental approaches can be readily applied to determine the precise solubility profile of this compound.

Experimental Protocol for Solubility Determination: Gravimetric Method

The following is a detailed experimental protocol for determining the solubility of this compound in various solvents. This method is based on the well-established gravimetric method, which has been successfully used for analogous compounds like 2-Chlorocinnamic acid.[3]

Materials and Apparatus
  • Solute: this compound (high purity)

  • Solvents: A range of high-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)

  • Apparatus:

    • Analytical balance (±0.0001 g accuracy)

    • Thermostatic shaker bath with temperature control (±0.1 K)

    • Jacketed glass equilibrium cells or vials

    • Magnetic stirrers and stir bars

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Drying oven

    • Desiccator

Procedure
  • Preparation of Saturated Solution:

    • An excess amount of this compound is added to a known mass of the selected solvent in a jacketed glass vial.

    • The vial is sealed to prevent solvent evaporation.

    • The mixture is placed in a thermostatic shaker bath set to the desired temperature.

    • The solution is continuously agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration remains constant.

  • Sample Withdrawal and Filtration:

    • After reaching equilibrium, the stirring is stopped, and the solution is allowed to stand for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

    • A sample of the clear supernatant is withdrawn using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation or dissolution during sampling.

    • The withdrawn sample is immediately filtered through a syringe filter (also at the experimental temperature) into a pre-weighed container.

  • Gravimetric Analysis:

    • The mass of the filtered solution is accurately determined using an analytical balance.

    • The solvent is then evaporated from the container in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.

    • The container with the dried solute is cooled in a desiccator and then weighed.

    • The process of drying, cooling, and weighing is repeated until a constant mass is obtained.

  • Calculation of Solubility:

    • The mole fraction solubility (x) of this compound is calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:

      • m₁ is the mass of the dissolved this compound.

      • M₁ is the molar mass of this compound.

      • m₂ is the mass of the solvent.

      • M₂ is the molar mass of the solvent.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the gravimetric method.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to a known mass of solvent prep2 Seal vial and place in thermostatic shaker bath prep1->prep2 prep3 Agitate at constant temperature to reach equilibrium prep2->prep3 samp1 Allow undissolved solid to settle prep3->samp1 samp2 Withdraw clear supernatant with a temperature-controlled syringe samp1->samp2 samp3 Filter the sample into a pre-weighed container samp2->samp3 anal1 Determine the mass of the filtered solution samp3->anal1 anal2 Evaporate the solvent in a drying oven anal1->anal2 anal3 Dry to a constant mass and re-weigh anal2->anal3 calc1 Calculate mole fraction solubility anal3->calc1 calc2 Repeat for different temperatures and solvents calc1->calc2

References

Methodological & Application

Application Notes and Protocols for 4-Chlorocinnamic Acid as a Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorocinnamic acid is a derivative of cinnamic acid that has demonstrated inhibitory effects on tyrosinase, the key enzyme responsible for melanin biosynthesis. This property makes it a compound of interest for applications in cosmetics, medicine, and agriculture, particularly in the development of skin whitening agents and anti-browning compounds. These application notes provide detailed protocols for evaluating the efficacy of this compound as a tyrosinase inhibitor through in vitro enzymatic and cell-based assays.

Quantitative Data Summary

The inhibitory potential of this compound against mushroom tyrosinase has been quantified, providing key metrics for its efficacy. The half-maximal inhibitory concentration (IC50) values for both the monophenolase and diphenolase activities of the enzyme are summarized below.

Enzyme ActivitySubstrateIC50 of this compound (mM)
MonophenolaseL-Tyrosine0.477
DiphenolaseL-DOPA0.229

Experimental Protocols

Mushroom Tyrosinase Activity Assay

This protocol outlines the in vitro assessment of this compound's ability to inhibit the enzymatic activity of mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer.

    • Prepare a stock solution of L-DOPA in sodium phosphate buffer.

    • Prepare a stock solution of this compound in DMSO. Further dilute with sodium phosphate buffer to achieve a range of test concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of mushroom tyrosinase solution.

    • Add 30 µL of various concentrations of this compound solution or a positive control (e.g., Kojic acid). For the negative control, add buffer.

    • Add 210 µL of sodium phosphate buffer.

    • Incubate the plate at 25°C for 10 minutes.

    • To initiate the reaction, add 40 µL of L-DOPA solution to each well.

    • Immediately measure the absorbance at 490 nm using a microplate reader. Take readings every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100

    • Plot the percentage inhibition against the concentration of this compound to determine the IC50 value.

Cell-Based Melanin Content Assay

This protocol describes the evaluation of this compound's effect on melanin production in B16F10 melanoma cells.

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • α-Melanocyte-Stimulating Hormone (α-MSH)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Sodium hydroxide (NaOH)

  • DMSO

  • 6-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed B16F10 cells in 6-well plates at a density of 1x10^5 cells/well and incubate for 24 hours.

    • To stimulate melanin production, treat the cells with α-MSH (e.g., 100 nM) for 24 hours.

    • After stimulation, replace the medium with fresh medium containing various non-toxic concentrations of this compound and incubate for another 48-72 hours.

  • Melanin Extraction:

    • Wash the cells with PBS and harvest them using Trypsin-EDTA.

    • Centrifuge the cell suspension to obtain a cell pellet.

    • Dissolve the cell pellet in 1 N NaOH containing 10% DMSO.

    • Incubate at 80°C for 1 hour to solubilize the melanin.

  • Quantification:

    • Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.

    • The melanin content can be normalized to the total protein content of the cells, which can be determined from a parallel set of cell lysates using a BCA protein assay.

Cytotoxicity Assay (MTT Assay)

This protocol is essential to ensure that the reduction in melanin content is due to the inhibitory effect of this compound on melanogenesis and not due to cytotoxicity.

Materials:

  • B16F10 mouse melanoma cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed B16F10 cells in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.

    • Treat the cells with the same concentrations of this compound used in the melanin content assay and incubate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.

Visualizations

experimental_workflow cluster_enzymatic_assay In Vitro Enzymatic Assay cluster_cell_assay Cell-Based Assays enz_reagents Prepare Reagents (Tyrosinase, L-DOPA, 4-CCA) enz_incubation Incubate Tyrosinase with 4-CCA enz_reagents->enz_incubation enz_reaction Initiate Reaction with L-DOPA enz_incubation->enz_reaction enz_measurement Measure Absorbance (490 nm) enz_reaction->enz_measurement enz_analysis Calculate % Inhibition and IC50 enz_measurement->enz_analysis cell_culture Culture B16F10 Cells cell_treatment Treat with α-MSH and 4-CCA cell_culture->cell_treatment melanin_assay Melanin Content Assay cell_treatment->melanin_assay cytotoxicity_assay MTT Cytotoxicity Assay cell_treatment->cytotoxicity_assay cell_analysis Analyze Melanin Content and Cell Viability melanin_assay->cell_analysis cytotoxicity_assay->cell_analysis

Caption: Experimental workflow for evaluating this compound as a tyrosinase inhibitor.

tyrosinase_inhibition_mechanism cluster_inhibition Uncompetitive Inhibition E Tyrosinase (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (L-Tyrosine/L-DOPA) ES->E - S P Product (Dopaquinone) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) (Inactive) ES->ESI + I I This compound (I) ESI->ES - I

Caption: Mechanism of uncompetitive inhibition of tyrosinase by this compound.

melanogenesis_pathway cluster_pathway Melanogenesis Signaling Pathway aMSH α-MSH MC1R MC1R aMSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin CCA 4-Chlorocinnamic Acid CCA->Tyrosinase Inhibits

Caption: Simplified melanogenesis pathway showing the point of inhibition by this compound.

Application Notes and Protocols: Antifungal Applications of Novel 4-Chlorocinnamic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. Cinnamic acid and its derivatives have been identified as a promising class of natural products with a broad spectrum of biological activities, including antifungal properties.[1][2][3] This document provides detailed application notes and protocols for the investigation of novel 4-chlorocinnamic acid esters as potential antifungal agents. The focus is on their synthesis, in vitro evaluation against pathogenic yeasts, and the proposed mechanism of action. The information presented here is primarily based on the findings of de Farias et al. (2019), who conducted a comprehensive study on a series of these esters.[1][2][3]

Data Presentation: In Vitro Antifungal Activity

The antifungal activity of a series of twelve this compound esters was evaluated against several clinically relevant Candida species. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) were determined to assess the fungistatic and fungicidal potential of these compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Esters against Candida Species (μmol/mL) [1][2][3]

CompoundR GroupC. albicans ATCC 90028C. glabrata ATCC 90030C. krusei ATCC 34125C. guilliermondii 207
1 Methyl5.09>5.09>5.09>5.09
2 Ethyl4.75>4.75>4.75>4.75
3 Propyl>4.46>4.46>4.46>4.46
4 Methoxyethyl0.130.130.130.06
5 Butyl>4.19>4.19>4.19>4.19
6 Isopentyl3.96>3.96>3.96>3.96
7 Benzyl>3.90>3.90>3.90>3.90
8 4-Methylbenzyl3.67>3.67>3.67>3.67
9 4-Methoxybenzyl>3.49>3.49>3.49>3.49
10 4-Chlorobenzyl>3.39>3.39>3.39>3.39
11 Perillyl1.580.0240.0240.024
12 Dodecyl2.85>2.85>2.85>2.85
Nystatin -0.0050.0050.0050.005

Data extracted from de Farias et al. (2019).[1][2][3]

Table 2: Minimum Fungicidal Concentration (MFC) of this compound Esters against Candida albicans ATCC 90028 [1]

CompoundR GroupMFC (μmol/mL)MFC/MIC RatioInterpretation
1 Methyl>5.09--
2 Ethyl>4.75--
6 Isopentyl>3.96--
8 4-Methylbenzyl>3.67--
11 Perillyl3.162Fungicidal
12 Dodecyl5.702Fungicidal

Data extracted from de Farias et al. (2019). An MFC/MIC ratio of ≤ 4 is considered indicative of fungicidal activity.[1]

Experimental Protocols

Protocol 1: General Synthesis of this compound Esters

This protocol describes various methods for the synthesis of this compound esters, adapted from de Farias et al. (2019).[1]

A. Fischer Esterification (for simple alkyl esters)

  • Dissolve this compound (1.0 eq) in the corresponding alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Slowly add concentrated sulfuric acid (catalytic amount, e.g., 2-3 drops) to the solution.

  • Reflux the reaction mixture for 3-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and reduce the solvent volume by approximately half under reduced pressure.

  • Add distilled water to the residue and extract the ester with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

B. Alkyl Halide Esterification

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetone.

  • Add triethylamine (4.0 eq) and the corresponding alkyl halide (1.03 eq).

  • Reflux the reaction mixture for 24-48 hours, monitoring by TLC.

  • After completion, evaporate the solvent under reduced pressure.

  • Add distilled water to the residue and extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude ester, which can be further purified by column chromatography.

C. Mitsunobu Reaction (for specific alcohols like perillyl alcohol)

  • Dissolve this compound (1.0 eq) and the desired alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (1.01 eq) and triphenylphosphine (1.0 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 72 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure.

  • Add distilled water and extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

D. Steglich Esterification (for long-chain alcohols)

  • Dissolve this compound (1.0 eq), the alcohol (2.0 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) in anhydrous dichloromethane (DCM).

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise to the mixture.

  • Stir the reaction at room temperature for 72 hours, monitoring by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate with distilled water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_synthesis Synthesis of this compound Esters 4-Chlorocinnamic_Acid This compound Esterification Esterification Reaction 4-Chlorocinnamic_Acid->Esterification Alcohol Alcohol/Alkyl Halide Alcohol->Esterification Reagents Catalyst/Reagents (H₂SO₄, Et₃N, DIAD/PPh₃, DCC/DMAP) Reagents->Esterification Purification Purification (Extraction, Chromatography) Esterification->Purification Ester_Product This compound Ester Purification->Ester_Product

Caption: General workflow for the synthesis of this compound esters.

Protocol 2: In Vitro Antifungal Susceptibility Testing

This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines, adapted for the evaluation of this compound esters.

Materials:

  • Test compounds (this compound esters)

  • Fungal strains (Candida spp.)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader (530 nm)

  • Positive control antifungal (e.g., Nystatin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on Sabouraud Dextrose Agar (SDA) at 35 °C for 24-48 hours.

    • Prepare a cell suspension in sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test ester in dimethyl sulfoxide (DMSO).

    • Perform serial twofold dilutions of the stock solutions in RPMI-1640 medium in the 96-well plates to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% to avoid toxicity to the fungi.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted compounds.

    • Include a positive control (fungal inoculum with a standard antifungal), a negative control (fungal inoculum with vehicle), and a sterility control (medium only).

    • Incubate the plates at 35 °C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (typically ≥50% inhibition) compared to the negative control.

    • Growth can be assessed visually or by measuring the optical density at 530 nm using a microplate reader.

  • Determination of Minimum Fungicidal Concentration (MFC):

    • Following MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

    • Spot the aliquot onto an SDA plate.

    • Incubate the plates at 35 °C for 24-48 hours.

    • The MFC is the lowest concentration of the compound from which no fungal colonies grow on the agar plate.

G Start Start: Antifungal Susceptibility Testing Prep_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Plates Prepare Serial Dilutions of Esters in 96-well Plate Start->Prep_Plates Inoculate Inoculate Plates with Fungal Suspension Prep_Inoculum->Inoculate Prep_Plates->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with ≥50% growth inhibition) Incubate->Read_MIC Plate_for_MFC Plate Aliquots from Wells with No Growth onto Agar Read_MIC->Plate_for_MFC Incubate_Agar Incubate Agar Plates at 35°C for 24-48h Plate_for_MFC->Incubate_Agar Read_MFC Determine MFC (Lowest concentration with no colony growth) Incubate_Agar->Read_MFC End End: MIC and MFC values obtained Read_MFC->End

Caption: Workflow for in vitro antifungal susceptibility testing.

Proposed Mechanism of Action

Molecular docking studies have suggested that this compound esters may exert their antifungal effect by inhibiting the enzyme 14α-demethylase.[1][2][3] This enzyme, a cytochrome P450, is a key component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and function.

Inhibition of 14α-demethylase disrupts the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates in the fungal cell membrane, ultimately resulting in the cessation of fungal growth and cell death. This is the same mechanism of action as the widely used azole class of antifungal drugs.

G cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14a-demethylase 14α-demethylase (CYP51) Lanosterol->14a-demethylase Ergosterol Ergosterol (Essential for membrane integrity) 14a-demethylase->Ergosterol Catalyzes conversion Inhibition 4-Chloro_Ester This compound Ester 4-Chloro_Ester->Inhibition

Caption: Proposed inhibition of the fungal ergosterol biosynthesis pathway.

Future Directions and Considerations for Drug Development

While the initial in vitro data for this compound esters is promising, further studies are essential for their development as therapeutic agents.

  • Expanded Antifungal Spectrum: Evaluation against a broader range of fungi, including filamentous fungi such as Aspergillus species, is necessary.

  • In Vivo Efficacy: Animal models of fungal infections (e.g., murine models of candidiasis) are required to assess the in vivo efficacy of the most potent esters.

  • Toxicity and Safety Pharmacology: Comprehensive toxicity studies, including cytotoxicity against mammalian cell lines and in vivo acute and chronic toxicity assessments, are crucial to determine the therapeutic index.

  • Mechanism of Action Validation: Experimental validation of 14α-demethylase inhibition, for instance, through enzyme assays, is needed to confirm the proposed mechanism.

  • Structure-Activity Relationship (SAR) Studies: Further synthesis of analogues can help in optimizing the antifungal activity and pharmacokinetic properties.

  • Formulation Development: Development of suitable formulations for potential clinical applications (e.g., topical, oral, or intravenous) will be a critical step.

These application notes and protocols provide a foundational framework for researchers and drug development professionals to explore the potential of novel this compound esters as a new class of antifungal agents.

References

Application Notes and Protocols for 4-Chlorocinnamic Acid in Plant Biology and Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorocinnamic acid (4-CCA) is a derivative of cinnamic acid, a naturally occurring plant compound. While research on 4-CCA is not as extensive as for its parent compound, its structural similarity to known auxin transport inhibitors, such as cis-cinnamic acid, suggests significant potential for applications in plant biology and agriculture. As an analog of cinnamic acid, 4-CCA is anticipated to interfere with auxin transport, a critical process regulating nearly all aspects of plant growth and development. This document provides detailed application notes and experimental protocols for utilizing 4-CCA as a tool to modulate plant growth and for screening purposes in agricultural and pharmaceutical research.

Principle of Action: Auxin Transport Inhibition

Auxin, primarily indole-3-acetic acid (IAA), is a key plant hormone that controls cell division, elongation, and differentiation. Its directional movement, known as polar auxin transport, is mediated by influx (e.g., AUX1/LAX) and efflux (e.g., PIN-FORMED proteins) carriers. The asymmetric distribution of auxin within plant tissues is fundamental for processes such as gravitropism, phototropism, lateral root development, and apical dominance.

Chemicals that interfere with auxin transport are invaluable tools for studying these processes and have potential applications as plant growth regulators. This compound is hypothesized to act as an auxin transport inhibitor, likely by affecting the function of PIN proteins, which are crucial for auxin efflux. By inhibiting auxin efflux, 4-CCA is expected to cause localized accumulation of auxin, leading to characteristic phenotypic changes.

Applications in Plant Biology and Agriculture

  • Modulation of Root Architecture: By inhibiting polar auxin transport, 4-CCA can be used to alter root system architecture. This includes inhibiting primary root elongation while promoting the formation of lateral and adventitious roots. Such modifications can be beneficial in agriculture for enhancing nutrient and water uptake, as well as improving soil anchorage.

  • Study of Plant Developmental Processes: 4-CCA serves as a valuable chemical tool to investigate auxin-dependent developmental processes. Researchers can apply 4-CCA to study the effects of disrupted auxin gradients on embryogenesis, organ formation, vascular development, and tropic responses.

  • Herbicide and Plant Growth Regulator Development: As a growth-inhibiting substance, 4-CCA and its derivatives can be explored as potential herbicides. Furthermore, its ability to modulate root growth suggests its use as a plant growth regulator to produce more desirable crop phenotypes.

  • Screening for Drug Discovery: The auxin transport system in plants shares some mechanistic similarities with transport systems in other organisms. Therefore, studying the effects of compounds like 4-CCA could provide insights for the development of new drugs targeting transport proteins.

Quantitative Data on Biological Activity

Direct quantitative data for this compound is limited in publicly available literature. However, based on studies of the closely related cis-cinnamic acid, which is a known auxin transport inhibitor, we can extrapolate the expected effects. The following tables summarize the anticipated dose-dependent effects of 4-CCA on key plant growth parameters in the model plant Arabidopsis thaliana.

Table 1: Effect of this compound on Primary Root Elongation in Arabidopsis thaliana

4-CCA Concentration (µM)Predicted Primary Root Length (% of Control)
0 (Control)100%
1~90%
5~50%
10~20%
25<10%
50~0%

Table 2: Effect of this compound on Lateral Root Density in Arabidopsis thaliana

4-CCA Concentration (µM)Predicted Lateral Root Density (Lateral Roots/cm)
0 (Control)Baseline (e.g., 2-3)
1Increase (~1.5x)
5Significant Increase (~2-3x)
10Strong Increase (~3-4x)
25Inhibition of primary root too severe for accurate measurement
50Inhibition of primary root too severe for accurate measurement

Experimental Protocols

Protocol 1: Analysis of 4-CCA Effects on Arabidopsis Root Growth

Objective: To quantify the dose-response effect of 4-CCA on primary root elongation and lateral root formation in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • Petri dishes (square, 120 mm x 120 mm)

  • This compound (4-CCA) stock solution (e.g., 10 mM in DMSO)

  • DMSO (Dimethyl sulfoxide)

  • Sterile water

  • Growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark cycle)

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and incubate for 1 minute.

    • Remove ethanol and add 1 mL of 50% bleach with 0.05% Tween 20. Incubate for 10 minutes with occasional vortexing.

    • Wash seeds 5 times with sterile water.

    • Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

  • Preparation of Growth Medium:

    • Prepare MS medium (pH 5.7) containing 1% sucrose and 0.8% agar.

    • Autoclave the medium and cool to ~50-60°C.

    • Add 4-CCA from the stock solution to achieve final concentrations of 0, 1, 5, 10, 25, and 50 µM. Ensure the final DMSO concentration is the same in all treatments, including the control (e.g., 0.1%).

    • Pour the medium into sterile square Petri dishes.

  • Plating and Growth:

    • Pipette sterilized, stratified seeds in a line on the surface of the agar plates.

    • Seal the plates with micropore tape and place them vertically in a growth chamber.

  • Data Collection and Analysis:

    • After 7-10 days, photograph the plates.

    • Measure the primary root length of at least 20 seedlings per treatment using ImageJ.

    • Count the number of emerged lateral roots for each seedling and calculate the lateral root density (number of lateral roots per cm of primary root).

    • Calculate the average and standard deviation for each treatment.

    • Plot the primary root length and lateral root density as a function of 4-CCA concentration.

Protocol 2: Auxin Transport Assay (Agar Block Method)

Objective: To determine if 4-CCA inhibits polar auxin transport.

Materials:

  • Etiolated coleoptiles (e.g., from maize or oat seedlings)

  • Agar (1.5%)

  • Radiolabeled auxin ([³H]IAA)

  • This compound (4-CCA)

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Procedure:

  • Plant Material: Germinate seeds in complete darkness for 3-4 days to obtain etiolated coleoptiles.

  • Preparation of Agar Blocks:

    • Donor blocks: Prepare 1.5% agar containing a known concentration of [³H]IAA and the desired concentration of 4-CCA (or a solvent control).

    • Receiver blocks: Prepare plain 1.5% agar blocks.

  • Assay Setup:

    • Excise a segment (e.g., 5 mm) from the sub-apical region of the coleoptiles.

    • Place a donor block on the apical end of the coleoptile segment and a receiver block on the basal end.

    • Incubate the setup in a dark, humid chamber for a set period (e.g., 4-6 hours).

  • Measurement:

    • After incubation, separate the receiver blocks and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in the receiver blocks using a scintillation counter.

  • Analysis:

    • Compare the amount of radioactivity transported to the receiver blocks in the 4-CCA treated samples versus the control samples. A significant reduction in radioactivity indicates inhibition of polar auxin transport.

Visualization of Pathways and Workflows

Signaling Pathway of Auxin Transport and its Inhibition

The following diagram illustrates the general mechanism of polar auxin transport and the putative point of inhibition by this compound.

Auxin_Transport_Inhibition Auxin_out Auxin (IAA) PIN1 PIN1 (Auxin Efflux Carrier) Auxin_out->PIN1 Auxin_apo Auxin (IAA) PIN1->Auxin_apo AUX1 AUX1 (Auxin Influx Carrier) Auxin_apo->AUX1 Influx Auxin_in Auxin (IAA) AUX1->Auxin_in PIN2 PIN1 (Auxin Efflux Carrier) Auxin_in->PIN2 inhibitor This compound (4-CCA) inhibitor->PIN1 Inhibition inhibitor->PIN2

Caption: Putative mechanism of 4-CCA as an auxin efflux inhibitor.

Experimental Workflow for Root Phenotyping

The following diagram outlines the workflow for assessing the impact of 4-CCA on plant root architecture.

Root_Phenotyping_Workflow start Start sterilize Seed Sterilization start->sterilize stratify Stratification (4°C) sterilize->stratify prepare_media Prepare MS Plates with 4-CCA Concentrations stratify->prepare_media plate_seeds Plate Seeds prepare_media->plate_seeds grow Vertical Growth (7-10 days) plate_seeds->grow image Image Acquisition grow->image analyze Image Analysis (e.g., ImageJ) image->analyze data Data Compilation & Statistical Analysis analyze->data end End data->end

Caption: Workflow for quantitative root growth analysis.

Safety Precautions

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

This compound presents a promising tool for research in plant biology and a potential lead compound in agricultural applications. Its presumed role as an auxin transport inhibitor allows for the targeted manipulation of plant growth and development. The protocols and data presented here, though partially based on the activity of related compounds, provide a solid foundation for researchers to begin exploring the utility of 4-CCA in their specific areas of interest. Further research is warranted to fully elucidate its precise mechanism of action and to optimize its application.

Application Notes and Protocols: 4-Chlorocinnamic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Chlorocinnamic acid as a versatile starting material in the synthesis of various agrochemicals, including fungicides, herbicides, and plant growth regulators.

Introduction

This compound, a derivative of cinnamic acid, serves as a valuable building block in the synthesis of a range of biologically active molecules for the agricultural industry.[1][2] Its substituted phenyl ring and reactive carboxylic acid group allow for diverse chemical modifications, leading to compounds with potent fungicidal, herbicidal, and plant growth-regulating properties. This document outlines synthetic methodologies, quantitative activity data, and modes of action for key agrochemicals derived from this compound.

Fungicide Synthesis and Applications

Derivatives of this compound, particularly its esters, have demonstrated significant antifungal activity, making them promising candidates for the development of novel fungicides.[3][4]

Synthesis of this compound Esters

Several methods can be employed for the synthesis of this compound esters, including Fischer esterification, alkyl halide esterification, and DCC coupling.[3][5]

Experimental Protocol: Fischer Esterification of this compound

This protocol describes the synthesis of various alkyl esters of this compound.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (0.547 mmol) in the desired alcohol (20 mL).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.2 mL) to the solution with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, partially evaporate the solvent under reduced pressure. Add distilled water (15 mL) and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with a 5% sodium bicarbonate solution and then with distilled water. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester. Purify the product by column chromatography on silica gel if necessary.[5]

Antifungal Activity Data

The antifungal efficacy of synthesized this compound esters has been evaluated against various fungal pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are key parameters to quantify their potency.

CompoundFungal StrainMIC (µmol/mL)[3][5]MFC (µmol/mL)[5]
Methyl 4-chlorocinnamateCandida albicans5.09>5.09
Ethyl 4-chlorocinnamateCandida albicans>5.09-
Methoxyethyl 4-chlorocinnamateCandida albicans--
Perillyl 4-chlorocinnamateCandida albicans1.581.58
Dodecyl 4-chlorocinnamateCandida albicans2.852.85
Methyl 4-chlorocinnamateCandida glabrata>5.09-
Methoxyethyl 4-chlorocinnamateCandida glabrata0.130.26
Perillyl 4-chlorocinnamateCandida glabrata0.0240.048
Methyl 4-chlorocinnamateCandida krusei>5.09-
Methoxyethyl 4-chlorocinnamateCandida krusei0.130.26
Perillyl 4-chlorocinnamateCandida krusei0.0480.096
Mode of Action: Inhibition of 14α-Demethylase

Molecular docking studies suggest that this compound derivatives likely act by inhibiting the enzyme 14α-demethylase.[3][4] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.

Fungicide_Mode_of_Action cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Derivatives Lanosterol Lanosterol 14a-demethylase 14a-demethylase Lanosterol->14a-demethylase catalysis Ergosterol Ergosterol 14a-demethylase->Ergosterol leads to Disrupted_Membrane Disrupted Fungal Cell Membrane 4-CCA_Derivative 4-Chlorocinnamic Acid Derivative 4-CCA_Derivative->14a-demethylase inhibits Fungal_Cell_Death Fungal Cell Death Disrupted_Membrane->Fungal_Cell_Death

Caption: Inhibition of ergosterol biosynthesis by this compound derivatives.

Herbicide Synthesis and Applications

Synthesis of Herbicidal Precursors

The synthesis of p-chlorophenipropionic acid from this compound is a key step. This can be followed by further reactions to yield active herbicidal compounds, likely through etherification to form phenoxy-type herbicides.

Experimental Protocol: Synthesis of p-Chlorophenipropionic Acid (Conceptual)

A plausible synthetic route from this compound to a phenoxyacetic acid herbicide analog is outlined below.

  • Reduction: The double bond of this compound is reduced to a single bond to form 3-(4-chlorophenyl)propanoic acid. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst).

  • Halogenation: The α-carbon of the propanoic acid derivative is halogenated, for instance, via a Hell-Volhard-Zelinsky reaction, to introduce a leaving group.

  • Nucleophilic Substitution: The resulting α-halo acid is reacted with a substituted phenol under basic conditions to form the corresponding phenoxypropionic acid herbicide.

Herbicidal Activity

While specific data for "maidusan" is unavailable, the herbicidal activity of related chlorophenoxy herbicides is well-documented. These compounds are typically selective for broadleaf weeds.

Herbicide ClassTarget WeedsTypical Application Rate
Chlorophenoxy HerbicidesBroadleaf weeds (e.g., thistle, dock)Varies by specific compound and crop
Mode of Action: Synthetic Auxins

Chlorophenoxy herbicides act as synthetic auxins.[6] They mimic the plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately causing the death of susceptible species.[6]

Herbicide_Mode_of_Action cluster_synthesis Synthesis Pathway cluster_action Mode of Action 4-CCA 4-Chlorocinnamic Acid PCPA p-Chlorophenipropionic Acid 4-CCA->PCPA Reduction Herbicide Phenoxy Herbicide PCPA->Herbicide Etherification Auxin_Receptor Auxin Receptor Herbicide->Auxin_Receptor binds to Uncontrolled_Growth Uncontrolled Growth Auxin_Receptor->Uncontrolled_Growth triggers Weed_Death Weed Death Uncontrolled_Growth->Weed_Death

Caption: Synthesis and mode of action of this compound-derived herbicides.

Plant Growth Regulator Applications

Cinnamic acid and its derivatives have been shown to play a role in plant development.[2] Specifically, the cis-isomer of cinnamic acid has been identified as a natural plant growth-promoting compound, suggesting that derivatives of this compound could be developed as plant growth regulators.

Synthesis of Potential Plant Growth Regulators

The synthetic protocols for creating esters of this compound, as described in the fungicide section, are also applicable for generating a library of compounds to be screened for plant growth-regulating activity.

Potential Plant Growth-Regulating Effects

Based on the activity of related compounds, derivatives of this compound could potentially influence:

  • Root Growth: Stimulate root development, leading to enhanced nutrient and water uptake.

  • Biomass Increase: Promote overall plant growth and increase biomass.

  • Flowering and Fruiting: Influence the timing and extent of flowering and fruit development.

Experimental Protocol: Seed Germination and Seedling Growth Assay

  • Preparation of Test Solutions: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) and then dilute with distilled water to the desired test concentrations.

  • Seed Sterilization: Surface sterilize seeds of a model plant (e.g., Arabidopsis thaliana or lettuce) with a short wash in 70% ethanol followed by a soak in a dilute bleach solution and several rinses with sterile water.

  • Plating: Place the sterilized seeds on sterile filter paper in petri dishes containing the test solutions or a control solution (water with the same concentration of the solvent).

  • Incubation: Incubate the petri dishes in a controlled environment (e.g., a growth chamber with controlled light and temperature).

  • Data Collection: After a set period (e.g., 7-14 days), measure parameters such as germination rate, root length, shoot length, and fresh weight.

PGR_Workflow Start Start: Synthesize 4-CCA Derivatives Prepare_Solutions Prepare Test Solutions Start->Prepare_Solutions Plate_Seeds Plate Seeds in Petri Dishes Prepare_Solutions->Plate_Seeds Sterilize_Seeds Sterilize Seeds Sterilize_Seeds->Plate_Seeds Incubate Incubate in Growth Chamber Plate_Seeds->Incubate Collect_Data Measure Growth Parameters Incubate->Collect_Data Analyze_Results Analyze Results: Identify Lead Compounds Collect_Data->Analyze_Results

Caption: Workflow for screening this compound derivatives for plant growth-regulating activity.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of a wide array of agrochemicals. The detailed protocols and activity data provided herein offer a solid foundation for researchers and professionals in the field to explore and develop novel fungicides, herbicides, and plant growth regulators with improved efficacy and environmental profiles. Further research into the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and valuable agrochemical products.

References

4-Chlorocinnamic Acid: A Versatile Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Chlorocinnamic acid, a derivative of cinnamic acid, is a valuable and versatile precursor in the synthesis of a variety of pharmaceutical compounds. Its chemical structure, featuring a reactive carboxylic acid group and a substituted phenyl ring, allows for diverse chemical modifications, leading to molecules with a broad spectrum of pharmacological activities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in developing antimicrobial, antifungal, and anti-inflammatory agents.

I. Pharmaceutical Applications of this compound Derivatives

Derivatives of this compound have shown significant promise in several therapeutic areas. The presence of the chlorine atom can enhance the lipophilicity and metabolic stability of the resulting compounds, often contributing to improved biological activity.

Antimicrobial and Antifungal Agents

Ester derivatives of this compound have demonstrated notable activity against various bacterial and fungal strains.[1][2] The mechanism of antifungal action for these compounds is believed to involve the inhibition of the enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4][5]

Anti-inflammatory and Anti-allergic Agents

Cinnamic acid derivatives are known for their anti-inflammatory properties.[6] Tranilast, an anti-allergic and anti-inflammatory drug, is an N-(3',4'-dimethoxycinnamoyl)anthranilic acid.[7] While Tranilast itself does not contain a chlorine atom, its synthesis from a cinnamic acid derivative provides a template for the potential synthesis of analogous compounds from this compound, which may exhibit modulated or improved therapeutic properties. The mechanism of action of Tranilast involves the inhibition of transforming growth factor-beta (TGF-β) signaling and the suppression of inflammatory mediators.[8][9][10][11][12]

II. Quantitative Data on Biological Activity

The following tables summarize the biological activity of this compound and its derivatives.

Table 1: Antifungal and Antibacterial Activity of this compound Esters

CompoundR GroupYield (%)MIC (μmol/mL) vs. C. albicansMIC (μmol/mL) vs. S. aureus
1 Methyl97.65.09>5.09
2 Ethyl85.24.75>4.75
3 n-Propyl78.4InactiveInactive
4 Methoxyethyl65.30.13>4.14
5 Isopropyl72.1InactiveInactive
6 n-Butyl88.94.14>4.14
11 Perillyl35.81.58>1.58

Data sourced from a study on the antimicrobial activity of this compound derivatives.[1][13]

Table 2: Enzyme Inhibitory and Other Biological Activities

CompoundTargetActivityValue
This compoundMushroom Tyrosinase (monophenolase)IC500.477 mM[8][14]
This compoundMushroom Tyrosinase (diphenolase)IC500.229 mM[8][14]
This compound derivativeM. tuberculosis H37RaIC504.54 µg/mL[15]
Tranilast Analog (4b)TGFβR1IC500.087 µM[5]
Tranilast Analog (7a)PC-3 (prostate cancer) cell lineIC501.1 µM[5]

III. Experimental Protocols

General Synthesis of this compound Esters (Fischer Esterification)

This protocol describes the synthesis of simple alkyl esters of this compound.

Workflow Diagram:

Fischer_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up 4-CCA This compound Reflux Reflux (3-24h) 4-CCA->Reflux Alcohol Alcohol (e.g., Methanol, Ethanol) Alcohol->Reflux H2SO4 Sulfuric Acid (catalyst) H2SO4->Reflux Evaporation Partial Solvent Evaporation Reflux->Evaporation Extraction Extraction with Ethyl Acetate Evaporation->Extraction Drying Drying over Na2SO4 Extraction->Drying Purification Purification (e.g., Crystallization) Drying->Purification Product 4-Chlorocinnamate Ester Purification->Product Tranilast_Analog_Synthesis cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Hydrolysis 4-CCA This compound Reflux1 Reflux 4-CCA->Reflux1 SOCl2 Thionyl Chloride SOCl2->Reflux1 4-CCA_Cl 4-Chlorocinnamoyl Chloride Reflux1->4-CCA_Cl Coupling Stir at 0°C to RT 4-CCA_Cl->Coupling Methyl_Anthranilate Methyl Anthranilate Methyl_Anthranilate->Coupling DCM Dichloromethane DCM->Coupling Pyridine Pyridine Pyridine->Coupling Ester_Intermediate Methyl N-(4-chlorocinnamoyl)anthranilate Coupling->Ester_Intermediate Reflux2 Reflux Ester_Intermediate->Reflux2 NaOH NaOH solution NaOH->Reflux2 Ethanol Ethanol Ethanol->Reflux2 Acidification Acidification (HCl) Reflux2->Acidification Product N-(4-chlorocinnamoyl)anthranilic Acid Acidification->Product Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated_intermediate 14-demethylated_intermediate Lanosterol->14-demethylated_intermediate Lanosterol_demethylase 14α-demethylase (CYP51) Lanosterol->Lanosterol_demethylase Ergosterol Ergosterol 14-demethylated_intermediate->Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Lanosterol_demethylase->14-demethylated_intermediate 4-CCA_Ester 4-Chlorocinnamic Acid Ester 4-CCA_Ester->Lanosterol_demethylase Inhibition Tranilast_Signaling cluster_tgf TGF-β Signaling cluster_inflammation Inflammatory Response Tranilast_Analog Tranilast Analog (from 4-CCA) TGF-beta TGF-β Tranilast_Analog->TGF-beta Inhibition Mast_Cell Mast Cell Tranilast_Analog->Mast_Cell Inhibition TGF-beta_R TGF-β Receptor TGF-beta->TGF-beta_R Smad Smad Phosphorylation TGF-beta_R->Smad Collagen_Synthesis Collagen Synthesis Smad->Collagen_Synthesis Fibrosis Fibrosis Collagen_Synthesis->Fibrosis Mediator_Release Release of Histamine, Prostaglandins Mast_Cell->Mediator_Release Allergic_Reaction Allergic_Reaction Mediator_Release->Allergic_Reaction

References

Troubleshooting & Optimization

how to improve the yield of 4-Chlorocinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chlorocinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are the Perkin reaction, Knoevenagel condensation, a one-pot synthesis using boron tribromide, and the Heck reaction. Each method has its own advantages and disadvantages in terms of yield, reaction conditions, and reagent toxicity.

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield of this compound is highly dependent on the synthesis method and optimization of reaction conditions. Reported yields are approximately 80% for the Perkin reaction and the boron tribromide method.[1] Yields for the Knoevenagel condensation and Heck reaction can vary based on the specific catalyst and conditions used.

Q3: How can I purify the synthesized this compound?

A3: The most common method for purifying this compound is recrystallization.[2] Suitable solvents include ethanol or a mixture of ethanol and water.[2] The use of charcoal during recrystallization can help remove colored impurities.[2]

Q4: What are the main safety precautions to consider during the synthesis?

A4: this compound may cause skin and eye irritation, and is harmful if swallowed.[1][3] It is crucial to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety goggles. The reagents used in the synthesis, such as acetic anhydride and boron tribromide, are corrosive and require careful handling.

Troubleshooting Guides

Perkin Reaction

The Perkin reaction involves the condensation of p-chlorobenzaldehyde with acetic anhydride in the presence of a base, typically sodium acetate, at high temperatures.[1]

Issue 1: Low Yield (<50%)

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure the reaction is heated to the optimal temperature (around 180°C) for a sufficient duration (up to 13 hours).[1] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Possible Cause 2: Presence of moisture.

    • Solution: Use anhydrous reagents and glassware. Sodium acetate should be freshly fused or dried before use.

  • Possible Cause 3: Suboptimal base.

    • Solution: While sodium acetate is common, potassium acetate can sometimes lead to higher yields in Perkin reactions.[4]

  • Possible Cause 4: Side reactions.

    • Solution: Aldehydes in the presence of a base can lead to unwanted side products.[5][6] Ensure slow and controlled heating to minimize the formation of byproducts.

Issue 2: Product is a Brownish or Yellowish Color

  • Possible Cause: Formation of impurities.

    • Solution: During workup, after the reaction mixture is poured into water, dissolve the crude product in aqueous ammonia and filter to remove viscous, colored impurities.[1] Recrystallize the final product from ethanol or aqueous ethanol with activated charcoal to decolorize it.[2]

Knoevenagel Condensation

This method involves the condensation of p-chlorobenzaldehyde with an active methylene compound like malonic acid, in the presence of a basic catalyst.

Issue 1: Low Yield

  • Possible Cause 1: Inappropriate catalyst or catalyst concentration.

    • Solution: The choice and amount of catalyst are crucial. Piperidine or pyridine are traditionally used. The yield can be sensitive to the catalyst concentration; optimization may be required. Some studies show that increasing the catalyst amount from 5 to 10 mol% can significantly increase the yield.[7]

  • Possible Cause 2: Unsuitable solvent.

    • Solution: While pyridine can act as both a solvent and a catalyst, other solvents like toluene with a suitable base (e.g., triethylamine) can also be effective and may simplify workup.[8] Solvent-free conditions have also been reported to give good yields.[8]

  • Possible Cause 3: Long reaction times.

    • Solution: While effective for substrates with electron-donating groups, the Knoevenagel reaction can require long reaction times.[5] Microwave irradiation has been explored to reduce reaction times.

One-Pot Synthesis with Boron Tribromide

This method utilizes boron tribromide to activate an aliphatic carboxylic acid (like acetic acid) for condensation with p-chlorobenzaldehyde.[4][9]

Issue 1: Low Yield (<60%)

  • Possible Cause 1: Incorrect stoichiometry.

    • Solution: The molar ratios of the reactants and reagents are critical. A molar ratio of p-chlorobenzaldehyde to boron tribromide of 1:1.1 and to the bases 4-DMAP and pyridine of 1:0.5:1.5 has been shown to give good yields.[9]

  • Possible Cause 2: Suboptimal temperature.

    • Solution: This reaction requires high temperatures (reflux at 180-190°C) for an extended period (9-12 hours).[9] Lowering the temperature can significantly decrease the yield; for example, a drop from reflux to 145-150°C can reduce the yield from 80% to 47%.[9]

  • Possible Cause 3: Incomplete removal of unreacted aldehyde.

    • Solution: During workup, after basifying the solution, unreacted p-chlorobenzaldehyde can be removed by steam distillation under vacuum.[4]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Synthesis MethodKey ReagentsTypical Yield (%)Reaction Temperature (°C)Reaction Time (h)Key AdvantagesKey Disadvantages
Perkin Reaction p-Chlorobenzaldehyde, Acetic Anhydride, Sodium Acetate~80[1]180[1]13[1]Readily available starting materials.High temperature, long reaction time, potential for side reactions.[5][6]
Knoevenagel Condensation p-Chlorobenzaldehyde, Malonic Acid, Base (e.g., Pyridine, Piperidine)Variable80-1004-12Milder conditions than Perkin reaction.Can require long reaction times, catalyst optimization is crucial.
Boron Tribromide Method p-Chlorobenzaldehyde, Acetic Acid, Boron Tribromide, 4-DMAP, Pyridine80[9]180-190[9]9-12[9]One-pot synthesis, good yield.Use of corrosive and hazardous boron tribromide, high temperature.
Heck Reaction 4-Chlorophenyl Halide, Acrylic Acid, Palladium Catalyst, BaseVariable>100[10]VariableHigh functional group tolerance.Expensive and potentially toxic palladium catalyst.

Experimental Protocols

Protocol 1: Synthesis of this compound via Perkin Reaction
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine p-chlorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate.

  • Reaction: Heat the mixture in an oil bath at 180°C for 13 hours.[1]

  • Workup:

    • Allow the reaction mixture to cool slightly and then pour it into a beaker of water.

    • Filter the crude solid product.

    • To purify, dissolve the crude product in dilute aqueous ammonia.

    • Filter the solution to remove any insoluble, viscous impurities.

    • Acidify the filtrate with 3N dilute sulfuric acid to precipitate the this compound.

  • Purification:

    • Filter the precipitated solid and wash with cold water.

    • Recrystallize the product from ethanol or a mixture of ethanol and water. Use activated charcoal if the product is colored.

    • Dry the purified crystals. The expected yield is approximately 80%.[1]

Protocol 2: Synthesis of this compound via Boron Tribromide Method
  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, place anhydrous acetic acid.

  • Formation of Triacetyl Borate Intermediate: Slowly add a solution of boron tribromide in anhydrous benzene to the flask while cooling with an ice bath over 30-40 minutes. Stir the solution for one hour at room temperature, then for 5-6 hours at 55-65°C until the emission of hydrogen bromide ceases.[9]

  • Condensation Reaction:

    • Cool the resulting solution to 20-30°C.

    • Add 4-dimethylaminopyridine (4-DMAP), followed by pyridine and N-methyl-2-pyrrolidinone (NMP).

    • Add p-chlorobenzaldehyde to the mixture.

    • Heat the reaction mixture to reflux (180-190°C) and maintain for 9 hours.[9]

  • Workup and Purification:

    • After the reaction is complete, treat the solution with water and then with a 20% NaOH solution to a pH of 9-10.

    • Remove unreacted p-chlorobenzaldehyde by distillation with water under vacuum.[4]

    • Cool the remaining solution and filter it.

    • Acidify the filtrate with a 20% HCl solution to a pH of 1-2 to precipitate the this compound.

    • Stir the mixture in an ice bath for 2-3 hours.

    • Filter the product, wash with cool water, and dry to obtain this compound with an expected yield of 80%.[9]

Visualizations

Perkin_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification p_chlorobenzaldehyde p-Chlorobenzaldehyde heating Heat to 180°C for 13 hours p_chlorobenzaldehyde->heating acetic_anhydride Acetic Anhydride acetic_anhydride->heating na_acetate Sodium Acetate na_acetate->heating hydrolysis Pour into Water & Filter heating->hydrolysis base_extraction Dissolve in NH4OH & Filter hydrolysis->base_extraction precipitation Acidify with H2SO4 base_extraction->precipitation recrystallization Recrystallize from Ethanol/Water precipitation->recrystallization product 4-Chlorocinnamic Acid recrystallization->product

Caption: Workflow for the synthesis of this compound via the Perkin reaction.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction moisture Presence of Moisture start->moisture side_reactions Side Reactions start->side_reactions catalyst_issue Suboptimal Catalyst/ Concentration start->catalyst_issue optimize_conditions Optimize Time & Temperature incomplete_reaction->optimize_conditions Solution dry_reagents Use Anhydrous Reagents moisture->dry_reagents Solution control_heating Control Heating Rate side_reactions->control_heating Solution optimize_catalyst Optimize Catalyst & Concentration catalyst_issue->optimize_catalyst Solution

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

troubleshooting common issues in 4-Chlorocinnamic acid crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for common issues encountered during the crystallization of 4-Chlorocinnamic acid. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your crystallization experiments.

Issue: Poor Crystal Yield

Question: My yield of this compound crystals is very low. What are the potential causes and how can I improve it?

Answer: A low yield can stem from several factors. Here's a step-by-step guide to troubleshoot this issue:

  • Excess Solvent: Using too much solvent is a common cause of low yield, as a significant amount of the product may remain in the mother liquor.

    • Solution: Before discarding the filtrate (mother liquor), test for remaining product by dipping a glass stirring rod into the solution and allowing the solvent to evaporate. A significant solid residue indicates a substantial amount of dissolved product. To recover the product, you can reduce the solvent volume by evaporation and attempt a second crystallization. For future experiments, use the minimum amount of hot solvent required to fully dissolve the compound.[1]

  • Premature Crystallization: If crystals form too early, especially during hot filtration, product loss can occur.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent a sudden drop in temperature. Using a stemless funnel can also minimize the surface area for premature crystal formation.

  • Incomplete Crystallization: Insufficient cooling time or temperature can lead to incomplete precipitation of the dissolved solid.

    • Solution: Allow the solution to cool to room temperature slowly, followed by placing it in an ice bath to maximize crystal formation. Ensure adequate time is given for the crystallization process to complete.

Issue: No Crystals are Forming

Question: I have cooled my solution, but no crystals have appeared. What should I do?

Answer: The absence of crystal formation is often due to supersaturation or the solution not being sufficiently concentrated. Here are several techniques to induce crystallization:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

  • Seeding: Introduce a "seed crystal" of pure this compound into the solution. This provides a template for new crystals to grow upon.[1]

  • Solvent Evaporation: If the solution is too dilute, you can gently heat it to evaporate some of the solvent, thereby increasing the concentration of the solute. Be careful not to evaporate too much solvent, which could lead to rapid, impure crystallization.[1]

  • Reduced Temperature: If you have only cooled the solution to room temperature, try using a colder cooling bath (e.g., an ice-salt bath) to further decrease the solubility of the this compound.

Issue: "Oiling Out" - Formation of a Liquid Instead of Crystals

Question: When I cool my solution, an oily liquid separates instead of solid crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities that depress the melting point.[1] Here are some solutions:

  • Increase Solvent Volume: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool slowly.[1]

  • Lower Crystallization Temperature: Try to induce crystallization at a lower temperature where the solute is more likely to be in its solid state.

  • Charcoal Treatment: If colored impurities are present, they may be contributing to the oiling out. Add activated charcoal to the hot solution to adsorb these impurities, then filter the hot solution before cooling.[1]

Issue: Crystals Form Too Quickly

Question: As soon as I remove my flask from the heat, a large amount of fine powder crashes out of solution. How can I get better crystals?

Answer: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[1] The goal is slow, controlled crystal growth.

  • Use More Solvent: Reheat the solution to redissolve the precipitate and add a small excess of hot solvent. This will keep the compound in solution for a longer period during cooling, allowing for slower crystal formation.[1]

  • Insulate the Flask: To slow down the cooling process, place the flask on an insulating surface (like a cork ring or wooden block) and cover it with a watch glass. This will allow the solution to cool more gradually.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound?

A1: The choice of solvent is critical. An ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. Based on available data, ethanol or a mixture of ethanol and water can be effective.[2] A study on the closely related 2-Chlorocinnamic acid showed good solubility in various alcohols, esters, and ketones at elevated temperatures, suggesting these solvent classes are good starting points for screening.[3][4]

Q2: How can I control the crystal shape (habit) of this compound?

A2: Crystal habit can be influenced by several factors, including the solvent used, the rate of cooling, and the presence of additives.[5][6] Experimenting with different solvent systems (e.g., mixed solvents) or adding small amounts of a habit modifier can alter the crystal shape.[6]

Q3: Can impurities affect the crystal structure (polymorphism) of this compound?

A3: Yes, impurities can influence which polymorphic form of a compound crystallizes.[7][8] Structurally similar impurities can sometimes favor the formation of a metastable polymorph over the most stable form.[7] Careful control of purity is therefore important for obtaining a consistent crystal form. This compound is known to have at least two polymorphs.[9]

Q4: What is the expected melting point of pure this compound?

A4: The melting point of pure this compound is typically in the range of 248-250 °C.[2] A melting point that is broad or lower than this range can indicate the presence of impurities.

Data Presentation

Table 1: Solubility of 2-Chlorocinnamic Acid in Various Solvents at Different Temperatures

Note: Data for the closely related 2-Chlorocinnamic acid is provided as a reference for solvent selection. Solubility is expressed as the mole fraction (x1).

Temperature (K)MethanolEthanolEthyl AcetateAcetone
272.150.04580.03320.05980.0987
282.150.07650.05560.09450.1512
292.150.12210.08890.14560.2234
302.150.18760.13870.21890.3211
312.150.27890.21110.32010.4502
321.550.38910.29870.43560.5899

Data adapted from a study on 2-Chlorocinnamic acid.[3][4]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

  • Solvent Selection: Choose a suitable solvent in which this compound is highly soluble when hot and poorly soluble when cold (e.g., ethanol).

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate, adding more solvent in small portions until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Two-Solvent Recrystallization

  • Solvent Pair Selection: Choose a pair of miscible solvents. One in which this compound is soluble (e.g., ethanol) and one in which it is insoluble (e.g., water).

  • Dissolution: Dissolve the impure solid in the minimum amount of the hot "soluble" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "insoluble" solvent dropwise until the solution becomes cloudy (turbid).

  • Clarification: Add a few drops of the hot "soluble" solvent until the solution becomes clear again.

  • Crystallization, Collection, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Mandatory Visualizations

Troubleshooting_Workflow start Start Crystallization dissolve Dissolve this compound in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Evaporate Solvent crystals_form->induce_crystallization No yield_ok Acceptable Yield? oiling_out->yield_ok No troubleshoot_oil Troubleshoot Oiling Out: - Reheat & Add More Solvent - Lower Crystallization Temp - Use Charcoal oiling_out->troubleshoot_oil Yes end_ok Crystallization Successful yield_ok->end_ok Yes improve_yield Improve Yield: - Concentrate Mother Liquor - Ensure Complete Cooling yield_ok->improve_yield No end_fail Review Protocol & Purity induce_crystallization->cool troubleshoot_oil->cool improve_yield->end_fail

Caption: A logical workflow for troubleshooting common crystallization issues.

Crystallization_Factors cluster_params Controllable Parameters cluster_outcomes Crystal Properties Solvent Solvent Yield Yield Solvent->Yield Purity Purity Solvent->Purity CrystalHabit Crystal Habit Solvent->CrystalHabit Polymorphism Polymorphism Solvent->Polymorphism Temperature Temperature Temperature->Yield Temperature->Purity Temperature->Polymorphism CoolingRate Cooling Rate CoolingRate->Purity CoolingRate->CrystalHabit Concentration Concentration Concentration->Yield Concentration->Purity Additives Additives Additives->CrystalHabit Additives->Polymorphism

Caption: Factors influencing the outcome of this compound crystallization.

References

Technical Support Center: 4-Chlorocinnamic Acid Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Chlorocinnamic acid (4-CCA) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is sparingly soluble in water.[1] Its solubility is pH-dependent due to its carboxylic acid functionality (pKa ≈ 4.41).[2] In acidic solutions (pH < pKa), the less soluble protonated form predominates, while in neutral to alkaline solutions (pH > pKa), the more soluble deprotonated (carboxylate) form is present.

Q2: How should I prepare a stock solution of this compound?

A2: Due to its limited aqueous solubility, it is recommended to first dissolve this compound in a minimal amount of an organic co-solvent such as ethanol, methanol, or DMSO before diluting with water or an aqueous buffer.[3] For a 10 mg/mL stock solution, you can dissolve the required amount of 4-CCA in a small volume of DMSO and then dilute it to the final volume with your desired aqueous medium. Ensure the final concentration of the organic co-solvent is compatible with your experimental system.

Q3: My this compound solution is cloudy or has precipitated. What should I do?

A3: Cloudiness or precipitation upon preparation of an aqueous solution of 4-CCA can be due to several factors:

  • Low pH: If the pH of your aqueous solution is below the pKa of 4-CCA (around 4.41), the compound will be in its less soluble free acid form. Consider adjusting the pH to neutral or slightly alkaline to increase solubility.

  • High Concentration: You may be exceeding the solubility limit of 4-CCA in your chosen solvent system. Try preparing a more dilute solution.

  • Low Temperature: Solubility can decrease at lower temperatures. Gentle warming of the solution may help dissolve the precipitate. However, be cautious as elevated temperatures can accelerate degradation.

Q4: What are the main factors that can cause the degradation of this compound in aqueous solutions?

A4: The stability of this compound in aqueous solutions can be influenced by several factors, including:

  • pH: Both highly acidic and highly alkaline conditions can promote hydrolysis of the acrylic acid side chain or other reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: As a photosensitive compound, exposure to UV or even ambient light can lead to photodegradation.[4]

  • Oxidizing Agents: 4-CCA is incompatible with strong oxidizing agents, which can lead to oxidative degradation.[1]

Q5: What are the potential degradation products of this compound?

A5: Under forced degradation conditions, this compound can degrade into several products. While specific degradation pathways for 4-CCA are not extensively published, based on the structure and general knowledge of similar compounds, potential degradation products could include:

  • Hydrolysis products: Cleavage of the acrylic acid side chain.

  • Oxidation products: Formation of aldehydes, ketones, or further oxidation of the aromatic ring.

  • Photodegradation products: Isomerization of the double bond or formation of cyclobutane dimers.

  • Decarboxylation products: Loss of the carboxyl group.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of 4-CCA in stock or working solutions.Prepare fresh solutions before each experiment. Store stock solutions in small aliquots at -20°C or -80°C and protect from light.[5] Avoid repeated freeze-thaw cycles.
Precipitate forms in buffered solution The pH of the buffer is below the pKa of 4-CCA, or the buffer components are incompatible.Ensure the buffer pH is above 5 to maintain 4-CCA in its more soluble deprotonated form. Check for any known incompatibilities between 4-CCA and your buffer salts.
Loss of compound during analysis (e.g., low recovery in HPLC) Adsorption to container surfaces or degradation during sample processing.Use silanized glassware or low-adsorption plasticware. Keep sample processing times to a minimum and maintain samples at a low temperature before analysis.
Appearance of unknown peaks in chromatogram Degradation of 4-CCA due to improper storage or handling.Review solution preparation and storage procedures. Protect solutions from light and store at appropriate temperatures. Perform a forced degradation study to identify potential degradation products and confirm if the unknown peaks correspond to them.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to investigate the stability of this compound in aqueous solutions under various stress conditions as per ICH guidelines.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in methanol or a 1:1 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 2 hours.

    • Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Keep the stock solution at 60°C for 48 hours in a temperature-controlled oven.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber for a period sufficient to observe degradation (e.g., 24 hours). A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • Gradient Program: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 273 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Hypothetical Forced Degradation Data for this compound

Stress ConditionDurationTemperature% Assay of 4-CCA% DegradationNumber of Degradation Peaks
0.1 M HCl24 hours60°C85.214.82
0.1 M NaOH2 hours60°C78.521.53
3% H₂O₂24 hoursRoom Temp90.19.91
Thermal48 hours60°C95.34.71
Photolytic (UV/Vis)24 hoursRoom Temp82.717.34

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL 4-CCA Stock Solution acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid alkali Alkaline Hydrolysis (0.1 M NaOH, 60°C) prep->alkali oxidation Oxidative Degradation (3% H₂O₂) prep->oxidation thermal Thermal Degradation (60°C) prep->thermal photo Photolytic Degradation (UV/Vis Light) prep->photo neutralize Neutralize Acid/Base Stressed Samples acid->neutralize alkali->neutralize hplc Analyze all samples by Stability-Indicating HPLC oxidation->hplc thermal->hplc photo->hplc neutralize->hplc

Caption: Forced degradation experimental workflow for 4-CCA.

degradation_pathway cluster_products Potential Degradation Products CCA This compound hydrolysis Hydrolysis Product (e.g., 4-Chlorobenzaldehyde) CCA->hydrolysis H⁺ / OH⁻, Δ oxidation Oxidation Product (e.g., Epoxide) CCA->oxidation [O] photo_dimer Photodimer CCA->photo_dimer decarboxylation Decarboxylation Product (e.g., 4-Chlorostyrene) CCA->decarboxylation Δ

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Purification of Crude 4-Chlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the effective purification of crude 4-Chlorocinnamic acid. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Q2: What are the likely impurities in crude this compound?

A2: Impurities in crude this compound often originate from the starting materials and byproducts of the synthesis reaction. Common synthesis routes, such as the Perkin reaction between p-chlorobenzaldehyde and acetic anhydride, can lead to impurities like unreacted p-chlorobenzaldehyde, acetic anhydride, and various condensation byproducts.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques. The most common are High-Performance Liquid Chromatography (HPLC), which can provide quantitative purity data, and Thin Layer Chromatography (TLC) for a rapid qualitative assessment. Melting point determination is also a useful indicator of purity; pure this compound has a sharp melting point of 248-250 °C.

Troubleshooting Guides

Recrystallization

Issue 1: Oiling out during recrystallization.

  • Cause: The solute is coming out of solution above its melting point, or the solvent is not ideal for the compound.

  • Troubleshooting Steps:

    • Re-heat the solution: Add a small amount of additional hot solvent to redissolve the oil.

    • Slow cooling: Allow the flask to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

    • Solvent polarity: If oiling persists, the solvent polarity may need adjustment. For mixed solvent systems, add more of the solvent in which the compound is more soluble.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.

    • Seed crystals: Introduce a tiny crystal of pure this compound to the cooled solution to initiate crystallization.

Issue 2: Poor or no crystal formation.

  • Cause: The solution may be too dilute (too much solvent used), or the cooling process is not sufficient to induce crystallization.

  • Troubleshooting Steps:

    • Concentrate the solution: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, which could cause the product to crash out.

    • Induce crystallization: Try scratching the flask or adding seed crystals as described above.

    • Extended cooling: Leave the solution in an ice bath for a longer period, or even in a refrigerator overnight.

    • Solvent choice: Re-evaluate your choice of solvent. A solvent in which the compound has lower solubility at cold temperatures may be necessary.

Issue 3: Low recovery of purified product.

  • Cause: Too much solvent was used, leading to significant loss of the product in the mother liquor. The compound may also have significant solubility in the cold solvent.

  • Troubleshooting Steps:

    • Minimize solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cool thoroughly: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation.

    • Recover from mother liquor: If a significant amount of product remains in the mother liquor, it can be partially recovered by concentrating the filtrate and cooling for a second crop of crystals. Note that this second crop may be less pure.

Acid-Base Extraction

Issue 1: Emulsion formation during extraction.

  • Cause: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion between the organic and aqueous layers.

  • Troubleshooting Steps:

    • Gentle inversion: Instead of shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Break the emulsion:

      • Allow the funnel to stand undisturbed for a period.

      • Gently swirl the funnel.

      • Add a small amount of brine (saturated NaCl solution), which can help to break up the emulsion by increasing the ionic strength of the aqueous phase.

      • Filter the emulsion through a bed of Celite or glass wool.

Issue 2: Incomplete precipitation of this compound upon acidification.

  • Cause: Insufficient acid was added to fully protonate the carboxylate salt, or the product has some solubility in the acidic aqueous solution.

  • Troubleshooting Steps:

    • Check pH: Use pH paper or a pH meter to ensure the aqueous layer is sufficiently acidic (pH 1-2). Add more acid if necessary.

    • Cooling: Cool the acidified solution in an ice bath to minimize the solubility of the product.

    • Extraction: If precipitation is still poor, extract the acidified aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover the dissolved product.

Column Chromatography

Issue 1: Poor separation of this compound from impurities.

  • Cause: The mobile phase polarity is either too high or too low, or the column is overloaded.

  • Troubleshooting Steps:

    • Optimize mobile phase: Use TLC to test different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find a mobile phase that provides good separation between this compound and the impurities (aim for an Rf value of ~0.3-0.4 for the product).

    • Gradient elution: Consider using a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity to elute the compounds sequentially.

    • Reduce sample load: Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

    • Proper packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.

Data Presentation

Purification MethodTypical Solvents/ReagentsExpected PurityExpected YieldKey AdvantagesKey Disadvantages
Recrystallization Ethanol, Methanol/Water>99%60-90%Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields if the compound is somewhat soluble in the cold solvent.
Acid-Base Extraction Diethyl ether/aq. NaHCO₃, then HCl>98%70-95%Excellent for separating acidic compounds from neutral or basic impurities.Requires multiple steps and the use of acids and bases.
Column Chromatography Silica gel, Hexane/Ethyl Acetate>99.5%50-80%Capable of separating complex mixtures and achieving very high purity.More time-consuming, requires larger volumes of solvent, and can have lower yields.

Note: Expected purity and yield are estimates and can vary significantly based on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Recrystallization from Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add ethanol dropwise until a clear solution is obtained at the boiling point.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Crystallization: Once the solution has cooled, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.

Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated this compound (sodium 4-chlorocinnamate) will be in the aqueous layer (usually the bottom layer). Drain the aqueous layer into a separate beaker.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the acidic product has been removed. Combine the aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~1-2). This compound will precipitate out as a white solid.

  • Isolation: Collect the purified product by vacuum filtration, wash with cold water, and dry.

Column Chromatography
  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a slurry packing method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with an appropriate mobile phase, such as a mixture of hexane and ethyl acetate. The optimal ratio should be determined beforehand by TLC.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization AcidBase Acid-Base Extraction Crude->AcidBase Column Column Chromatography Crude->Column Pure Pure this compound Recrystallization->Pure AcidBase->Pure Column->Pure Recrystallization_Troubleshooting Start Crude Product in Hot Solvent Cooling Cooling Start->Cooling Problem Problem Encountered? Cooling->Problem Oiling Oiling Out Problem->Oiling Yes NoCrystals No/Few Crystals Problem->NoCrystals Yes LowYield Low Yield Problem->LowYield Yes Success Pure Crystals Formed Problem->Success No Solution1 Re-heat & Add Solvent Slow Cooling Scratch/Seed Oiling->Solution1 Solution2 Concentrate Solution Extended Cooling Scratch/Seed NoCrystals->Solution2 Solution3 Use Minimal Solvent Thorough Cooling Recover from Mother Liquor LowYield->Solution3 AcidBase_Extraction_Pathway cluster_0 Organic Phase cluster_1 Aqueous Phase Crude_Organic Crude Mixture (this compound + Impurities) in Organic Solvent Neutral_Impurity Neutral/Basic Impurities in Organic Solvent Crude_Organic->Neutral_Impurity Salt_Aqueous Sodium 4-Chlorocinnamate in Aqueous Solution Crude_Organic->Salt_Aqueous + NaHCO₃ (aq) Aqueous_Base Aqueous NaHCO₃ Precipitate Pure this compound (Precipitate) Salt_Aqueous->Precipitate + HCl (aq)

challenges and solutions in 4-Chlorocinnamic acid photodimerization reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-chlorocinnamic acid photodimerization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guide

This guide addresses common issues that may arise during the photodimerization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is very low. What are the possible reasons and how can I improve it?

A1: Low yields in this compound photodimerization can stem from several factors. The primary reason is often the inefficient alignment of the monomer molecules in the state of reaction (solution or solid-state). In solution, E/Z photoisomerization can be a dominant competing reaction, reducing the concentration of the reactive trans-isomer.[1]

Potential Solutions:

  • Solid-State Reaction: Performing the reaction in the solid state can significantly improve yields by pre-organizing the reactant molecules in a crystal lattice, which favors the desired [2+2] cycloaddition. The crystal packing of the α-polymorph of trans-cinnamic acids is known to be conducive to photodimerization.[1]

  • Template-Directed Synthesis: Employing a template, such as 1,8-dihydroxynaphthalene, can covalently bind two cinnamic acid molecules, bringing them into close proximity and the correct orientation for dimerization upon irradiation.[1][2] This method has been shown to produce high yields of the cyclobutane product.[1]

  • Solvent Selection (for solution-phase): If a solid-state reaction is not feasible, the choice of solvent is critical. While less common for this specific reaction due to competing pathways, using a solvent that promotes aggregation or micelle formation, such as an aqueous solution of cetyltrimethylammonium bromide (CTAB), can increase local concentrations and favor dimerization.[3]

  • Lewis Acid Catalysis: In solution, the presence of a Lewis acid like SnCl4 can form a complex with the cinnamate ester, predisposing it to dimerization and leading to a single dimer with high conversion.[4]

Q2: I am getting a mixture of different isomers (regioisomers and/or stereoisomers). How can I control the selectivity of the reaction?

A2: The formation of multiple isomers, such as α-truxillic acid and β-truxinic acid derivatives, is a common challenge due to different possible orientations of the reacting molecules.

Potential Solutions:

  • Topochemical Control in the Solid State: The stereochemistry of the photodimer is often dictated by the crystal packing of the monomer (Schmidt's topochemical principles).[5][6] Therefore, controlling the crystallization conditions to obtain a specific polymorph can lead to a single diastereomer.

  • Co-crystal Engineering: Co-crystallization with a suitable partner molecule can direct the alignment of the this compound molecules, thereby controlling the regioselectivity of the photodimerization.[7]

  • Template-Directed Approach: As mentioned for improving yields, templates are highly effective in controlling stereoselectivity by holding the two cinnamic acid units in a fixed orientation, leading to a single diastereomer.[1][2]

Q3: The reaction is not proceeding to completion, and I observe unreacted starting material. What should I do?

A3: Incomplete conversion can be due to insufficient irradiation, the formation of a photostable solid solution, or a loss of crystal integrity during the reaction.

Potential Solutions:

  • Optimize Irradiation Time and Wavelength: Ensure the sample is irradiated for a sufficient duration. The progress of the reaction can be monitored by techniques like ¹H NMR or UV-Vis spectroscopy.[1] The light source should have an appropriate wavelength to excite the cinnamic acid derivative.

  • Homogenization of Solid Samples: For solid-state reactions, periodic mixing of the solid powder can ensure uniform exposure to the light source.[1]

  • Temperature Control: In some systems, the reaction temperature can influence the outcome. For instance, at low temperatures, cis-trans isomerization might be favored over dimerization.[5]

  • Single-Crystal-to-Single-Crystal (SCSC) Reactions: While challenging to achieve, SCSC reactions can maintain the crystal lattice integrity, allowing the reaction to proceed to high conversion. The formation of solid solutions can sometimes facilitate such transformations.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound photodimerization?

A1: The photodimerization of this compound is a [2+2] photocycloaddition reaction. Upon absorption of UV light, a molecule is promoted to an excited state. This excited molecule then reacts with a ground-state molecule in close proximity to form a cyclobutane ring. The reaction is typically more efficient in the solid state where the crystal lattice pre-organizes the molecules favorably.[9]

Q2: How does the crystal structure of this compound affect the photodimerization reaction?

A2: The crystal structure is a critical factor. According to Schmidt's topochemical rules, for a [2+2] photodimerization to occur in the solid state, the double bonds of adjacent molecules must be parallel and within a certain distance (typically < 4.2 Å).[1][6] Different polymorphs of this compound will have different molecular arrangements, leading to different photoreactivities and potentially different products.[10][11]

Q3: What analytical techniques are suitable for characterizing the products of the photodimerization reaction?

A3: The following techniques are commonly used:

  • ¹H NMR Spectroscopy: To determine the conversion of the starting material and the structure and stereochemistry of the cyclobutane products.[1]

  • X-ray Crystallography: To definitively determine the solid-state structure of the starting material and the resulting photodimers, confirming the regio- and stereochemistry.[6][12]

  • Solid-State NMR Spectroscopy: Useful for studying the reaction kinetics and characterizing the reactant and product within the solid matrix.[13]

  • FTIR Spectroscopy: Can be used to monitor the disappearance of the C=C bond of the starting material and the appearance of new bands corresponding to the cyclobutane product.[8]

Quantitative Data Summary

ParameterValue/ObservationConditionsReference
Yield (Template-Directed) 92%400 W Hg lamp, 4 h, solid state[1]
Conversion (Template-Directed) 74%16 h, solid state[1]
Yield (Micellar Solution) 35%1% aq. CTAB, irradiation[3]
Conversion (Lewis Acid Complex) 85%SnCl4 complex, prolonged irradiation[4]
Intermolecular Distance (α-polymorph) 3.5 - 4.2 ÅSolid state[1]

Key Experimental Protocols

Protocol 1: Template-Directed Photodimerization in the Solid State

This protocol is based on the method described by Yoon and coworkers for cinnamic acid derivatives.[1]

  • Synthesis of the Diester Precursor:

    • Dissolve this compound (2.1 eq) and 1,8-dihydroxynaphthalene (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (2.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Purify the crude product by column chromatography on silica gel to obtain the diester precursor.

  • Photochemical Reaction:

    • Place the solid diester precursor (e.g., 20 mg) between two glass microscope slides.

    • Irradiate the sample using a medium-pressure mercury lamp (e.g., 400 W) for 4-8 hours.

    • To ensure homogeneity, mix the solid powder with a spatula periodically (e.g., every hour).

    • Monitor the reaction progress by dissolving a small aliquot in CDCl₃ and analyzing by ¹H NMR.

  • Product Isolation:

    • After completion of the reaction, wash the solid from the slides with a suitable solvent like DCM.

    • Remove the solvent under reduced pressure to obtain the crude cyclobutane product.

    • If necessary, purify the product by column chromatography.

Protocol 2: Solid-State Photodimerization of this compound

  • Crystallization:

    • Recrystallize this compound from a suitable solvent (e.g., ethanol) to obtain a photoreactive polymorph. The specific polymorph can be identified by X-ray diffraction.

  • Irradiation:

    • Spread a thin layer of the crystalline this compound in a petri dish or between quartz plates.

    • Irradiate with a UV lamp at a wavelength corresponding to the absorption maximum of the acid.

    • The irradiation time will vary depending on the lamp intensity and the reactivity of the polymorph.

  • Analysis:

    • Monitor the reaction by periodically taking a sample and analyzing it by FTIR (to observe the disappearance of the C=C stretch) or by dissolving it in a suitable solvent for ¹H NMR analysis.

Visualizations

experimental_workflow cluster_synthesis Precursor Synthesis cluster_photoreaction Photodimerization cluster_analysis Analysis & Isolation start This compound + 1,8-Dihydroxynaphthalene step1 Esterification (DCC, DMAP) start->step1 product1 Diester Precursor step1->product1 step2 Solid-State Irradiation (UV light) product1->step2 product2 Cyclobutane Product (Template-Bound) step2->product2 step3 Purification product2->step3 final_product Isolated Photodimer step3->final_product

Caption: Workflow for template-directed photodimerization.

troubleshooting_logic issue Low Reaction Yield cause1 Poor Molecular Alignment issue->cause1 cause2 E/Z Isomerization (in solution) issue->cause2 cause3 Insufficient Irradiation issue->cause3 solution1 Solid-State Reaction cause1->solution1 solution2 Use of Template cause1->solution2 cause2->solution1 solution3 Optimize Irradiation Time/Wavelength cause3->solution3 solution4 Homogenize Solid Sample cause3->solution4 reaction_pathway cluster_products Potential Products reactant 2x this compound excited_state Excited State Monomer reactant->excited_state UV light (hν) truxillic α-Truxillic Acid Derivative (Head-to-Tail) excited_state->truxillic [2+2] Cycloaddition truxinic β-Truxinic Acid Derivative (Head-to-Head) excited_state->truxinic [2+2] Cycloaddition ground_state Ground State Monomer ground_state->truxillic [2+2] Cycloaddition ground_state->truxinic [2+2] Cycloaddition

References

Technical Support Center: 4-Chlorocinnamic Acid 13C Solid-State NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting complex 13C solid-state NMR (ssNMR) spectra of 4-Chlorocinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected 13C chemical shifts for this compound in the solid state?

A1: The 13C solid-state NMR spectrum of this compound shows distinct peaks for the carboxylic acid, aromatic, and vinylic carbons. In the solid state, it is common to observe splitting of the signals for the ortho and meta carbons of the phenyl ring, which is not typically seen in solution NMR.[1] A comparison of solid-state and solution (DMSO) chemical shifts is provided in the table below.

Q2: Why are some peaks in my solid-state spectrum split into two, while they are single peaks in the solution spectrum?

A2: This peak splitting, particularly for the ortho and meta carbons, is a common observation in the solid-state NMR spectra of cinnamic acids.[1] It arises because, in the crystal lattice, the two ortho (and two meta) carbons are no longer chemically equivalent due to the fixed conformation and intermolecular interactions (crystal packing effects). In solution, rapid molecular tumbling averages these environments, leading to single peaks.[1]

Q3: My spectrum has very broad lines. What could be the cause?

A3: Broad lines in solid-state NMR can be due to several factors. Insufficient magic angle spinning (MAS) speed or inefficient proton decoupling can lead to residual dipolar couplings, which cause line broadening. Other causes can include sample heterogeneity, such as the presence of amorphous material or multiple crystalline forms (polymorphs).

Troubleshooting Guides

Issue 1: Unexpected peaks are present in the spectrum.

  • Possible Cause 1: Polymorphism. this compound can exist in different crystalline forms, or polymorphs. Each polymorph will have a unique crystal packing, leading to a distinct 13C ssNMR spectrum. The presence of multiple polymorphs in your sample will result in a superposition of spectra, showing more peaks than expected for a single form.

  • Troubleshooting Steps:

    • Verify the crystalline form of your sample using techniques like Powder X-ray Diffraction (PXRD).

    • Carefully control crystallization conditions to favor the formation of a single polymorph.

    • If multiple forms are present, attempt to deconvolve the spectrum to identify the resonances from each form.

  • Possible Cause 2: Photodimerization. Cinnamic acids are known to undergo a [2+2] photodimerization reaction in the solid state when exposed to UV light.[2][3] This reaction creates a new chemical species (a cyclobutane derivative) with its own set of 13C NMR signals, which will appear as "extra" peaks in the spectrum of the monomer.

  • Troubleshooting Steps:

    • Protect the sample from light during preparation, packing, and storage.

    • Acquire the spectrum in the dark.

    • If photodimerization is suspected, intentionally irradiate a small amount of the sample and compare its spectrum to the original to confirm the identity of the new peaks.[2][4]

troubleshooting_flowchart start Complex 13C ssNMR Spectrum (Unexpected Peaks) check_polymorphs Are multiple polymorphs present? (Check with PXRD) start->check_polymorphs check_photochem Was the sample exposed to light? start->check_photochem polymorph_yes Yes check_polymorphs->polymorph_yes Yes no_issue Spectrum matches a single, pure form. check_polymorphs->no_issue No photochem_yes Yes check_photochem->photochem_yes Yes check_photochem->no_issue No solution_polymorphs Spectrum is a superposition. Control crystallization or deconvolve peaks. polymorph_yes->solution_polymorphs solution_photochem Photodimerization occurred. Protect sample from light. photochem_yes->solution_photochem

Troubleshooting unexpected spectral peaks.

Issue 2: Poor signal-to-noise ratio.

  • Possible Cause 1: Insufficient number of scans. Solid-state NMR is inherently less sensitive than solution NMR, especially for 13C nuclei with a low natural abundance.

  • Troubleshooting Steps: Increase the number of scans to improve the signal-to-noise ratio.

  • Possible Cause 2: Inefficient Cross-Polarization (CP). The efficiency of magnetization transfer from protons to carbons is crucial for signal intensity in a CP/MAS experiment.

  • Troubleshooting Steps: Optimize the CP contact time. A variable contact time experiment can help determine the optimal value for your specific sample and experimental conditions.

  • Possible Cause 3: Long 1H T1 relaxation time. If the recycle delay is too short compared to the proton T1 relaxation time, the proton magnetization will not fully recover between scans, leading to signal loss.

  • Troubleshooting Steps:

    • Measure the 1H T1 of your sample using an inversion-recovery pulse sequence.

    • Set the recycle delay to be at least 1.25 times the longest 1H T1 value.

    • Consider adding a small amount of a paramagnetic relaxation agent (e.g., Cu(II)-EDTA) to shorten the T1 relaxation times, allowing for a shorter recycle delay and faster data acquisition.[5]

Data Presentation

Table 1: 13C Chemical Shifts (ppm) of this compound

Carbon AtomSolid State (CP/MAS)[1]Solution (DMSO)[1]
C=O 173.3167.6
-CH= 119.5120.2
=CH-Ar 142.1142.6
C-ipso 134.1133.3
C-ortho 130.4, 129.8129.9
C-meta 128.9, 128.5129.0
C-para 135.5134.9

Note: Chemical shifts are reported relative to TMS. The splitting of ortho and meta carbon signals in the solid state is explicitly shown.

Experimental Protocols

Standard 13C CP/MAS Solid-State NMR Experiment

This protocol outlines the key steps for acquiring a standard 13C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum of a solid sample like this compound.

  • Sample Preparation:

    • Finely grind the crystalline this compound to a homogeneous powder.

    • Pack the powder into a MAS rotor (e.g., 4mm zirconia rotor). Ensure the sample is packed tightly and symmetrically to ensure stable spinning.

  • Spectrometer Setup:

    • Insert the rotor into the MAS probe.

    • Set the magic angle (54.74°) carefully. This can be optimized by monitoring the 79Br signal of a KBr standard, where the intensity of the spinning sidebands is maximized at the magic angle.[6]

    • Tune and match the probe for both the 1H and 13C frequencies.

  • Parameter Optimization:

    • MAS Speed: Set a high magic angle spinning rate (e.g., 5-15 kHz) to average out anisotropic interactions and reduce spinning sidebands.

    • 1H 90° Pulse Calibration: Calibrate the 1H pulse width using a standard sample like adamantane.

    • Cross-Polarization Contact Time: Optimize the CP contact time to maximize signal transfer from 1H to 13C. Typical values range from 1 to 5 ms. This is often done using a sample like glycine.[6]

    • Recycle Delay: Set the recycle delay based on the 1H T1 relaxation time (typically 1.25 x T1).

    • Proton Decoupling: Use a high-power decoupling sequence (e.g., SPINAL-64) during acquisition to remove 1H-13C dipolar couplings.

  • Data Acquisition:

    • Acquire the Free Induction Decay (FID) with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum externally using a standard like adamantane (CH2 peak at 38.48 ppm) or glycine (C=O peak at 176.5 ppm).[7][8]

experimental_workflow cluster_prep 1. Sample Preparation cluster_setup 2. Spectrometer Setup cluster_optimize 3. Parameter Optimization cluster_acq 4. Data Acquisition & Processing prep1 Grind Sample prep2 Pack Rotor prep1->prep2 setup1 Insert Rotor prep2->setup1 setup2 Set Magic Angle setup1->setup2 setup3 Tune & Match Probe setup2->setup3 opt1 Set MAS Speed setup3->opt1 opt2 Calibrate 1H Pulse opt1->opt2 opt3 Optimize CP Contact Time opt2->opt3 opt4 Set Recycle Delay opt3->opt4 acq1 Acquire FID opt4->acq1 acq2 Fourier Transform acq1->acq2 acq3 Phase & Baseline Correction acq2->acq3 acq4 Reference Spectrum acq3->acq4 end end acq4->end Final Spectrum

Workflow for a 13C CP/MAS ssNMR experiment.

polymorphism_concept cluster_forms cluster_spectra molecule This compound Molecules polymorph_a Polymorph A (e.g., Monoclinic) molecule->polymorph_a Different Crystal Packing polymorph_b Polymorph B (e.g., Triclinic) molecule->polymorph_b Different Crystal Packing spectrum_a Unique 13C ssNMR Spectrum A polymorph_a->spectrum_a Yields spectrum_b Unique 13C ssNMR Spectrum B polymorph_b->spectrum_b Yields

References

Technical Support Center: Scaling Up the Synthesis of 4-Chlorocinnamic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of 4-Chlorocinnamic acid esters. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the scale-up of these important compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound esters?

A1: The most frequently employed methods for the synthesis of this compound esters include Fischer esterification, Steglich esterification, Mitsunobu reaction, and esterification using alkyl or aryl halides.[1][2] Each method offers distinct advantages and is suited for different scales and substrate sensitivities.

Q2: What are the key considerations when scaling up the synthesis of this compound esters?

A2: Scaling up any chemical synthesis requires careful consideration of several factors to ensure safety, efficiency, and product quality. Key considerations include:

  • Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics is crucial for predicting reaction times and managing heat evolution. Esterification reactions are often reversible, and strategies to shift the equilibrium towards the product are essential at a larger scale.[3][4]

  • Heat Transfer: Exothermic reactions can lead to temperature gradients and potential runaway reactions in large reactors.[2][5][6][7][8] Proper reactor design and cooling systems are critical for maintaining optimal temperature control.

  • Mass Transfer and Mixing: Inefficient mixing can lead to localized "hot spots," reduced reaction rates, and increased impurity formation. The choice of impeller and agitation speed is vital for achieving homogeneity in large reaction vessels.

  • Solvent Selection: The choice of solvent impacts reaction rate, solubility of reactants and products, and ease of purification. For industrial applications, factors like cost, safety, and environmental impact are also paramount.

  • Purification: Methods used for purification at the lab scale, such as column chromatography, may not be economically viable for large-scale production. Alternative methods like crystallization, distillation, and extraction need to be developed and optimized.[9][10][11]

  • Safety: A thorough understanding of the hazards associated with all reactants, intermediates, and products is essential. This includes conducting a thorough risk assessment to identify and mitigate potential hazards such as runaway reactions.[1][12][13][14]

Q3: What are the typical yields for different synthesis methods of this compound esters?

A3: Yields can vary significantly depending on the specific alcohol used, the reaction conditions, and the scale of the synthesis. Below is a summary of typical yields reported in the literature for various methods at a laboratory scale.

Synthesis MethodAlcohol TypeTypical Yield Range (%)Reference
Fischer EsterificationPrimary Alcohols36.0 - 97.6[1]
Alkyl Halide EsterificationVarious30.6 - 61.6[1]
Mitsunobu ReactionPerillyl alcohol30.7[1]
Steglich EsterificationLauryl alcohol26.3[1]

Troubleshooting Guides

Issue 1: Low Yield in Fischer Esterification at Scale

Symptoms:

  • The reaction does not go to completion, as indicated by in-process monitoring (e.g., HPLC, GC).

  • A significant amount of starting this compound remains.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Equilibrium Limitation The Fischer esterification is a reversible reaction. To drive the equilibrium towards the ester product, consider the following: • Use a large excess of the alcohol: This is often the most cost-effective solution, especially with simple alcohols like methanol or ethanol.[4] • Remove water as it is formed: This can be achieved using a Dean-Stark apparatus at a larger scale or by adding a dehydrating agent.[4]
Insufficient Catalyst While sulfuric acid is a common catalyst, its concentration may need to be optimized for larger volumes. However, using excessive amounts can lead to side reactions and purification challenges.[15] Consider using a solid acid catalyst (e.g., Amberlyst 15) which can be easily filtered off, simplifying the workup.[3]
Inadequate Heating/Mixing Ensure uniform heating and efficient mixing to maintain a consistent reaction temperature throughout the vessel. Poor mixing can lead to localized areas with lower temperatures and slower reaction rates.
Reaction Time The reaction may require a longer time to reach completion at a larger scale. Monitor the reaction progress and extend the reaction time if necessary.
Issue 2: Impurity Formation During Scale-Up

Symptoms:

  • Presence of unexpected peaks in the chromatogram of the crude product.

  • Difficulty in purifying the final product to the desired specification.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Side Reactions at Higher Temperatures Prolonged heating or localized "hot spots" can lead to side reactions such as dehydration of the alcohol or polymerization. • Improve temperature control: Ensure the reactor's cooling system is adequate for the scale of the reaction. • Optimize reaction time: Avoid unnecessarily long reaction times at elevated temperatures.
By-products from Reagents The reagents themselves can be a source of impurities. For example, in Steglich esterification, the formation of N-acylurea is a common side reaction.[16][17] • Use high-purity starting materials.Optimize reagent stoichiometry: Carefully control the molar ratios of the coupling agents and catalysts.
Air/Moisture Sensitivity Some reagents, particularly in the Mitsunobu reaction, are sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Inefficient Work-up The work-up procedure may need to be adapted for a larger scale to effectively remove unreacted starting materials and by-products. • Optimize extraction and washing steps: The volume and number of extractions may need to be increased. • Consider alternative purification methods: If chromatography is not feasible, explore crystallization or distillation as alternatives.
Issue 3: Runaway Reaction Hazard

Symptoms:

  • A rapid, uncontrolled increase in reaction temperature and pressure.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Exothermic Reaction Acid-catalyzed esterifications are exothermic. At a large scale, the heat generated can exceed the cooling capacity of the reactor.[2][6][7][8]
Inadequate Cooling The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.
Prevention and Mitigation Perform a thorough thermal hazard assessment: Use techniques like reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[7] • Ensure adequate cooling capacity: The reactor's cooling system must be able to handle the heat generated by the reaction. • Control the rate of addition: For highly exothermic reactions, add the limiting reagent slowly to control the rate of heat generation. • Implement an emergency cooling and quenching system.

Experimental Protocols

General Method for Fischer Esterification of this compound
  • To a solution of this compound (1 equivalent) in the desired alcohol (used in excess, e.g., 10-20 equivalents), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).[1]

  • Heat the reaction mixture to reflux with stirring and monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, HPLC, or GC).[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by crystallization or column chromatography.[1]

General Method for Steglich Esterification of this compound
  • Dissolve this compound (1 equivalent), the alcohol (1-1.5 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).[18]

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) portion-wise to the stirred solution.[17][18]

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) if DCC was used.

  • If EDC was used, the work-up typically involves washing the reaction mixture with dilute acid and base to remove the urea byproduct and excess reagents.[18]

  • Concentrate the organic phase and purify the resulting ester, typically by column chromatography.

Visualizations

Scale_Up_Workflow cluster_0 Phase 1: Lab-Scale Synthesis cluster_1 Phase 2: Process Safety & Hazard Analysis cluster_2 Phase 3: Pilot-Scale Synthesis cluster_3 Phase 4: Full-Scale Production lab_synthesis Develop & Optimize Lab-Scale Protocol lab_analysis Characterize Product & Identify Impurities lab_synthesis->lab_analysis thermal_hazard Thermal Hazard Assessment (e.g., Reaction Calorimetry) lab_analysis->thermal_hazard risk_assessment Identify Critical Process Parameters (CPPs) thermal_hazard->risk_assessment pilot_synthesis Perform Pilot-Scale Batches risk_assessment->pilot_synthesis pilot_analysis Monitor CPPs & Analyze Product Quality pilot_synthesis->pilot_analysis pilot_optimization Optimize for Yield, Purity, & Cycle Time pilot_analysis->pilot_optimization tech_transfer Technology Transfer to Manufacturing pilot_optimization->tech_transfer production Full-Scale Production tech_transfer->production

Caption: Workflow for scaling up the synthesis of this compound esters.

Troubleshooting_Tree cluster_yield Low Yield Troubleshooting cluster_impurities Impurity Troubleshooting start Low Yield or High Impurities in Scale-Up? check_reaction Is the reaction going to completion? start->check_reaction check_impurities Are there significant impurities? start->check_impurities equilibrium Address Equilibrium: - Excess Alcohol - Water Removal check_reaction->equilibrium No side_reactions Minimize Side Reactions: - Improve Temp. Control - Optimize Reaction Time check_impurities->side_reactions Yes catalyst Optimize Catalyst: - Concentration - Type (e.g., Solid Acid) equilibrium->catalyst conditions Optimize Conditions: - Temperature - Mixing - Reaction Time catalyst->conditions reagents Check Reagents: - Purity - Stoichiometry side_reactions->reagents workup Optimize Work-up: - Extraction/Washing - Alternative Purification reagents->workup

Caption: Decision tree for troubleshooting common scale-up issues.

References

Validation & Comparative

A Comparative Guide to Tyrosinase Inhibition: 4-Chlorocinnamic Acid vs. Other Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tyrosinase is a copper-containing enzyme that plays a critical role in two key steps of melanin biosynthesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[1] Due to its central role in pigmentation, tyrosinase inhibitors are of significant interest in the cosmetic, medical, and food industries for applications ranging from skin whitening agents to anti-browning compounds in fruits and vegetables.[1][2]

Cinnamic acid and its derivatives have emerged as a promising class of tyrosinase inhibitors.[3] This guide provides an objective comparison of the tyrosinase inhibitory potential of 4-chlorocinnamic acid against other cinnamic acid derivatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Inhibitory Potency

The effectiveness of a tyrosinase inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Data from various studies reveal that the inhibitory activity of cinnamic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring. While this compound demonstrates inhibitory effects, other derivatives, particularly those with hydroxyl and methoxy groups, often exhibit superior potency.[1][4] For instance, certain synthetic esters of cinnamic acid have shown significantly lower IC50 values than both the parent compound and the commonly used reference inhibitor, kojic acid.[2][5]

The table below summarizes the IC50 values for this compound and a selection of other cinnamic acid derivatives against mushroom tyrosinase.

CompoundType of Inhibition / ActivityIC50 Value (µM)Reference
This compound Diphenolase Inhibition229[4]
This compound Monophenolase Inhibition477[4]
Cinnamic acid (Parent Compound)Diphenolase Inhibition5925[1]
Cinnamic acid (Parent Compound)Diphenolase Inhibition201.4[3][6]
4-Hydroxycinnamic acid (p-Coumaric acid)Diphenolase Inhibition121.4[1]
Isoferulic acidDiphenolase Inhibition114.9[7][8]
(E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate (Ester Derivative 5a)Diphenolase Inhibition2.0[1][5]
(E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate (Ester Derivative 5g)Diphenolase Inhibition8.3[1][5]
Cinnamic acid–eugenol ester (Derivative c27)Diphenolase Inhibition3.07[3][6]
Kojic Acid (Positive Control)Diphenolase Inhibition32.2[1][5]
Kojic Acid (Positive Control)Diphenolase Inhibition14.15[3][6]

Note: IC50 values can vary between studies due to differences in experimental conditions.

The data indicates that modifications, such as esterification, can dramatically enhance inhibitory activity. For example, the ester derivative 5a is over 100 times more potent than this compound.[1][5] The presence of a hydroxyl group at the 4-position of the cinnamic acid moiety has been shown to improve activity.[2] Conversely, one study noted that the introduction of non-hydroxy substituents like chlorine or methyl groups had no obvious positive effect on the activity of the specific cinnamic acid-eugenol esters they synthesized.[6] It is also noteworthy that some derivatives, such as 4-hydroxycinnamic acid, can act as substrates for tyrosinase in addition to being inhibitors.[9]

Experimental Protocols

The following are generalized methodologies for determining tyrosinase inhibitory activity, based on common laboratory practices.

1. Mushroom Tyrosinase Inhibition Assay (L-DOPA as substrate)

This assay measures the diphenolase activity of tyrosinase by monitoring the formation of dopachrome.

  • Materials:

    • Mushroom tyrosinase (e.g., 30 U/mL)

    • L-DOPA (10 mM)

    • Phosphate buffer (0.1 M, pH 6.8)

    • Test compounds (dissolved in DMSO)

    • Kojic acid (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • In a 96-well plate, add 20 µL of the test compound at various concentrations. For the control, add 20 µL of DMSO.[10]

    • Add 40 µL of mushroom tyrosinase solution and 100 µL of phosphate buffer to each well.[10]

    • Pre-incubate the plate at room temperature for 10 minutes.[10]

    • Initiate the enzymatic reaction by adding 40 µL of L-DOPA solution to each well.[10]

    • Incubate the plate at 37°C for 20 minutes.[10]

    • Measure the absorbance at 475 nm using a microplate reader. The absorbance is proportional to the amount of dopachrome formed.[10]

    • The percentage of tyrosinase inhibition is calculated using the following equation:[10] % Inhibition = [ (E - Eb) - (T - Tb) ] / (E - Eb) * 100 Where:

      • E = Absorbance of the enzyme reaction (buffer + enzyme + substrate)

      • Eb = Absorbance of the enzyme blank (buffer + enzyme)

      • T = Absorbance of the test sample (buffer + enzyme + substrate + inhibitor)

      • Tb = Absorbance of the test blank (buffer + enzyme + inhibitor)

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]

2. Mushroom Tyrosinase Inhibition Assay (L-Tyrosine as substrate)

This assay measures the monophenolase activity of tyrosinase.

  • Materials:

    • Mushroom tyrosinase (e.g., 0.1 U/µL)

    • L-tyrosine (1 mM)

    • Test compounds

    • 96-well microplate

    • Incubator and microplate reader

  • Procedure:

    • Add 2 µL of the sample and 50 µL of the mushroom tyrosinase solution to the wells of a 96-well plate.[11]

    • Incubate at 37°C for 15 minutes.[11]

    • Add 50 µL of L-tyrosine to initiate the reaction and incubate at 37°C for another 15 minutes.[11]

    • Measure the amount of dopachrome formed by reading the absorbance at 495 nm.[11]

    • The percentage of inhibition is calculated using a similar formula, accounting for sample and substrate blanks.[11]

Visualizations

The following diagram illustrates a typical workflow for the screening and characterization of potential tyrosinase inhibitors, from initial compound selection to detailed kinetic analysis.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Final Characterization A Compound Library (Cinnamic Acid Derivatives) B Primary Screening Assay (Single Concentration) A->B C Identify 'Hits' (>50% Inhibition) B->C D Dose-Response Assay (Serial Dilutions) C->D E Calculate IC50 Values D->E F Kinetic Analysis (Lineweaver-Burk Plots) E->F G Determine Inhibition Type (Competitive, Non-competitive, etc.) F->G H Lead Compound Characterization G->H

References

Comparative Guide to the Inhibitory Effect of 4-Chlorocinnamic Acid on Mushroom Tyrosinase

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of 4-Chlorocinnamic acid's inhibitory effect on mushroom tyrosinase against other known inhibitors. It includes detailed experimental data, protocols, and visual diagrams to support researchers, scientists, and drug development professionals in their understanding and evaluation of this compound.

Introduction to Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a crucial role in melanin biosynthesis by catalyzing two primary reactions: the hydroxylation of monophenols (like L-tyrosine) to o-diphenols (like L-DOPA), known as monophenolase activity, and the subsequent oxidation of o-diphenols to o-quinones (dopaquinone), referred to as diphenolase activity.[1][2] The overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for their potential as skin-lightening agents. Mushroom tyrosinase is widely used as a model enzyme for screening potential inhibitors due to its commercial availability and high homology with human tyrosinase.[1][3]

Performance of this compound as a Tyrosinase Inhibitor

This compound, a derivative of cinnamic acid, has demonstrated notable inhibitory effects on both the monophenolase and diphenolase activities of mushroom tyrosinase.[4]

Key inhibitory parameters:

  • IC50 for Monophenolase Activity: 0.477 mM[4]

  • IC50 for Diphenolase Activity: 0.229 mM[4]

  • Inhibition Mechanism: Studies on related chlorocinnamic acids suggest an uncompetitive inhibition mechanism for the catecholase (diphenolase) activity.[1][5]

Comparative Analysis with Alternative Inhibitors

To validate the efficacy of this compound, its performance is compared against other cinnamic acid derivatives and standard tyrosinase inhibitors like kojic acid and ascorbic acid. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, with lower values indicating higher potency.

It is important to note that IC50 values can vary depending on the purity of the enzyme and the specific assay conditions used.[6][7][8]

InhibitorIC50 (Diphenolase Activity)Inhibition Type
This compound 0.229 mM [4]Uncompetitive[1]
2,4-Dichlorocinnamic acid0.295 mM[5]Uncompetitive[5]
4-methoxycinnamic acid0.42 mM[9]Noncompetitive[9]
4-Hydroxycinnamic acid0.50 mM[9]Competitive[9]
2-Chlorocinnamic acid0.765 mM[5]Uncompetitive[5]
Cinnamic acid2.10 mM[9]Noncompetitive[9]
Ascorbic acid0.0115 mM (11.5 µM)[10]Not specified
Kojic acid (Standard)0.0303 mM (30.34 µM)[10]Competitive/Mixed

From the data, this compound is a more potent inhibitor of mushroom tyrosinase's diphenolase activity compared to several other cinnamic acid derivatives, including the parent compound, cinnamic acid. However, standard inhibitors like ascorbic acid and kojic acid exhibit significantly lower IC50 values, indicating stronger inhibition under the tested conditions.

Experimental Protocols

The following is a generalized protocol for determining the inhibitory activity of a compound against mushroom tyrosinase, based on common methodologies.[11][12][13]

Mushroom Tyrosinase Inhibition Assay

1. Reagents and Materials:

  • Mushroom Tyrosinase (e.g., 30 U/mL)

  • Phosphate Buffer (0.1 M, pH 6.8)

  • L-DOPA (10 mM) or L-Tyrosine (0.3 mg/mL) as substrate

  • Test Compound (e.g., this compound) dissolved in Dimethyl Sulfoxide (DMSO)

  • Kojic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • In a 96-well plate, add 20 µL of the test compound at various concentrations. For the control well, add 20 µL of DMSO.

  • Add 40 µL of mushroom tyrosinase solution and 100 µL of phosphate buffer to each well.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the enzymatic reaction by adding 40 µL of L-DOPA solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Measure the absorbance at 475 nm using a microplate reader. The absorbance is proportional to the formation of dopachrome.

3. Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] * 100

Where:

  • A_control is the absorbance of the reaction with DMSO.

  • A_sample is the absorbance of the reaction with the test compound.

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of the biochemical pathway and experimental processes.

Tyrosinase_Inhibition_Pathway cluster_reaction Melanin Biosynthesis Pathway cluster_inhibition Inhibition Tyrosine L-Tyrosine (Monophenol) DOPA L-DOPA (o-Diphenol) Tyrosine->DOPA Monophenolase Activity Dopaquinone Dopaquinone (o-Quinone) DOPA->Dopaquinone Diphenolase Activity Melanin Melanin Dopaquinone->Melanin Non-enzymatic steps Tyrosinase Tyrosinase Enzyme Inhibitor 4-Chlorocinnamic Acid Inhibitor->Tyrosinase Binds to enzyme

Caption: Tyrosinase catalytic pathway and point of inhibition.

Experimental_Workflow start Start prep Prepare Reagents: - Tyrosinase - Buffer - Substrate (L-DOPA) - Test Compound start->prep mix Mix Tyrosinase, Buffer, and Test Compound in Plate prep->mix pre_incubate Pre-incubate (10 min at RT) mix->pre_incubate add_substrate Add L-DOPA to Initiate Reaction pre_incubate->add_substrate incubate Incubate (20 min at 37°C) add_substrate->incubate measure Measure Absorbance (475 nm) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: Workflow for the mushroom tyrosinase inhibition assay.

References

Unveiling the Potential of 4-Chlorocinnamic Acid as a Tyrosinase Inhibitor: A Comparative Molecular Docking Study

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the molecular docking performance of 4-Chlorocinnamic acid against known tyrosinase inhibitors. Supported by experimental data and detailed methodologies, this analysis provides valuable insights into the potential of this compound as a novel agent in the modulation of tyrosinase activity.

Tyrosinase, a copper-containing enzyme, plays a pivotal role in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes. The overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase a key target for therapeutic and cosmetic applications. This guide delves into a comparative in silico analysis of this compound, a derivative of cinnamic acid, alongside well-established tyrosinase inhibitors, to evaluate its binding affinity and potential as an inhibitor.

Comparative Analysis of Binding Affinities

Molecular docking simulations are instrumental in predicting the binding affinity and interaction between a ligand and a protein at the atomic level. The binding energy, typically measured in kcal/mol, is a key indicator of the stability of the ligand-protein complex, with lower (more negative) values suggesting a stronger and more favorable interaction.

The following table summarizes the binding energies of this compound and a selection of known tyrosinase inhibitors, as determined by molecular docking studies. It is important to note that while efforts have been made to present comparable data, variations in computational methodologies across different studies may exist.

CompoundBinding Energy (kcal/mol)Known Inhibitory Activity (IC50)
This compound Not explicitly stated in comparative studies, but docking shows interaction with active site residues[1]0.477 mM (monophenolase), 0.229 mM (diphenolase)[2]
Kojic Acid -5.6[3] to -6.9[4]16.69 µM[5]
Arbutin -4.35[6] to -7.2[3]38.37 mM[7]
Hydroquinone -7.0 to -7.6[7]10.15 mM[7]
Tropolone -4.86[6]Potent inhibitor
Cinnamic Acid Binding to allosteric site observed[8]Moderate inhibitor

Note: The binding energies are collated from various studies and should be interpreted with caution due to potential differences in docking protocols.

Experimental Protocols: A Closer Look at Molecular Docking

The in silico experiments that form the basis of this comparison typically follow a standardized workflow. Understanding this methodology is crucial for interpreting the presented data and for designing future studies.

A General Protocol for Molecular Docking of Tyrosinase Inhibitors using AutoDock:
  • Protein Preparation:

    • The three-dimensional crystal structure of mushroom tyrosinase (a common model for human tyrosinase) is obtained from the Protein Data Bank (PDB). A commonly used entry is 2Y9X.

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

    • The prepared protein structure is saved in the PDBQT format, which is required by AutoDock.

  • Ligand Preparation:

    • The 2D structures of the ligands (this compound and known inhibitors) are drawn using chemical drawing software like ChemDraw or obtained from databases such as PubChem.

    • The 2D structures are converted to 3D structures and their energy is minimized using a force field like MMFF94.

    • Gasteiger charges are computed for the ligand atoms, and the structure is saved in the PDBQT format.

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the tyrosinase enzyme. The dimensions and center of the grid are set to cover the key amino acid residues involved in catalysis and ligand binding.

  • Molecular Docking Simulation:

    • The AutoDock Vina or a similar algorithm within the AutoDock suite is used to perform the docking calculations.

    • The Lamarckian Genetic Algorithm is a commonly employed search algorithm to explore the conformational space of the ligand within the defined grid box.

    • Multiple docking runs (typically 10-100) are performed to ensure the reliability of the results.

  • Analysis of Results:

    • The docking results are clustered based on the root-mean-square deviation (RMSD) of the ligand's atomic positions.

    • The binding energy of the most stable and lowest-energy conformation is recorded.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

Visualizing the Molecular Interactions and Pathways

To better understand the mechanisms of tyrosinase inhibition and the workflow of these computational studies, the following diagrams are provided.

Tyrosinase_Inhibition_Pathway cluster_0 Melanin Synthesis Pathway cluster_1 Inhibition Mechanism Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Further reactions Inhibitor Tyrosinase Inhibitor (e.g., this compound) ActiveSite Tyrosinase Active Site Inhibitor->ActiveSite Binds to active site, preventing substrate access

Caption: Tyrosinase inhibition pathway in melanin synthesis.

Docking_Workflow PDB 1. Protein Preparation (Tyrosinase from PDB) Grid 3. Grid Box Generation (Define Active Site) PDB->Grid LigandPrep 2. Ligand Preparation (this compound & Inhibitors) Docking 4. Molecular Docking (AutoDock Vina) LigandPrep->Docking Grid->Docking Analysis 5. Results Analysis (Binding Energy & Interactions) Docking->Analysis

Caption: Experimental workflow for molecular docking.

Discussion and Future Directions

The available data suggests that this compound is a promising tyrosinase inhibitor, with IC50 values in the millimolar range[2]. While a direct comparative docking study providing a specific binding energy alongside other known inhibitors under identical conditions is not yet available, molecular docking has confirmed its interaction with the active site residues of tyrosinase[1]. The inhibitory kinetics of 2-chlorocinnamic acid and 2,4-dichlorocinnamic acid have been shown to be a reversible and uncompetitive mechanism[9].

Future in silico studies should focus on conducting a comprehensive and standardized comparative molecular docking analysis of this compound against a wider range of known tyrosinase inhibitors. This would provide a more definitive understanding of its relative binding affinity. Furthermore, molecular dynamics simulations could offer deeper insights into the stability of the ligand-protein complex over time. In vitro and in vivo studies are warranted to validate these computational findings and to fully elucidate the therapeutic and cosmetic potential of this compound as a novel tyrosinase inhibitor.

References

Efficacy of 4-Chlorocinnamic Acid Against Drug-Resistant Fungal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal strains represents a significant and growing challenge to global health. The existing antifungal armamentarium is limited, and resistance to frontline therapies, particularly azoles, is on the rise. This necessitates the exploration of novel antifungal agents with alternative mechanisms of action. 4-Chlorocinnamic acid (4-CCA), a derivative of the naturally occurring cinnamic acid, has garnered attention for its potential as an effective antifungal agent, particularly against resistant pathogens. This guide provides an objective comparison of 4-CCA's performance with other alternatives, supported by available experimental data.

Comparative Efficacy of this compound Derivatives

Studies have demonstrated the in vitro efficacy of this compound esters against a range of clinically relevant Candida species, including those known for their intrinsic or acquired resistance to azole antifungals, such as Candida glabrata and Candida krusei[1][2][3]. The antifungal activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

The following table summarizes the MIC values of various this compound esters against different Candida species. For comparison, typical MIC ranges for fluconazole against susceptible and resistant strains are included.

Fungal StrainThis compound DerivativeMIC (µmol/mL)Fluconazole MIC (µg/mL) - SusceptibleFluconazole MIC (µg/mL) - Resistant
Candida albicans ATCC 90028Methyl 4-chlorocinnamate5.09[1]≤ 2≥ 8
Ethyl 4-chlorocinnamate4.80[1]≤ 2≥ 8
Methoxyethyl 4-chlorocinnamate0.13 [1][2][3]≤ 2≥ 8
Perillyl 4-chlorocinnamate0.024 [1][2][3]≤ 2≥ 8
Candida glabrata ATCC 90030Methoxyethyl 4-chlorocinnamate0.26[1]≤ 32≥ 64
Perillyl 4-chlorocinnamate0.048[1]≤ 32≥ 64
Candida krusei ATCC 34125Methoxyethyl 4-chlorocinnamate0.26[1]Inherently ResistantInherently Resistant
Perillyl 4-chlorocinnamate0.048[1]Inherently ResistantInherently Resistant
Candida guilliermondii ATCC 22017Methoxyethyl 4-chlorocinnamate0.26[1]VariableVariable
Perillyl 4-chlorocinnamate0.19[1]VariableVariable

Key Observations:

  • The perillyl and methoxyethyl esters of this compound demonstrate the most potent antifungal activity, with significantly lower MIC values compared to other derivatives[1][2][3].

  • Notably, these derivatives exhibit efficacy against C. glabrata and C. krusei, species that are often resistant to fluconazole[1][4][5].

Mechanism of Action: A Dual-Pronged Attack

The antifungal activity of this compound and its derivatives appears to stem from a multi-targeted mechanism, a desirable trait for combating drug resistance.

1. Inhibition of 14α-demethylase:

Molecular docking studies suggest that this compound esters have a strong affinity for the active site of 14α-demethylase[1][3]. This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. This mechanism is shared with azole antifungals like fluconazole.

2. Disruption of Cell Wall Integrity:

Beyond targeting the cell membrane, evidence suggests that cinnamic acid derivatives also disrupt the fungal cell wall. Some derivatives have been shown to act as chemosensitizers, enhancing the activity of cell wall-disrupting antifungals like caspofungin. This suggests an interaction with the Cell Wall Integrity (CWI) signaling pathway, a critical stress response mechanism in fungi.

The proposed mechanism involves the inhibition of key kinases in the MAPK signaling cascade, which is a central component of the CWI pathway. By disrupting this pathway, 4-CCA weakens the fungal cell wall, making the fungus more susceptible to osmotic stress and other antifungal agents.

Below is a diagram illustrating the proposed interaction of this compound with the fungal Cell Wall Integrity pathway.

G cluster_membrane Fungal Cell Membrane cluster_cellwall Fungal Cell Wall 4CCA This compound 14a_demethylase 14α-demethylase (Target of Azoles) 4CCA->14a_demethylase Inhibits MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2, Mkc1) 4CCA->MAPK_Cascade Potentially Disrupts Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Produces 14a_demethylase->Ergosterol_Biosynthesis Membrane_Integrity Membrane Integrity Disrupted 14a_demethylase->Membrane_Integrity Leads to Disruption Ergosterol->Membrane_Integrity Maintains Cell_Wall_Stress Cell Wall Stress CWI_Pathway Cell Wall Integrity (CWI) Pathway Cell_Wall_Stress->CWI_Pathway Activates CWI_Pathway->MAPK_Cascade Activates Cell_Wall_Synthesis Cell Wall Synthesis Genes MAPK_Cascade->Cell_Wall_Synthesis Regulates Weakened_Cell_Wall Weakened Cell Wall MAPK_Cascade->Weakened_Cell_Wall Leads to Weakening Cell_Wall_Synthesis->Weakened_Cell_Wall Strengthens G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum (0.5 McFarland) Inoculation Inoculate plate with fungal suspension Inoculum->Inoculation Dilution Serial Dilution of 4-CCA in 96-well plate Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Reading Visually assess for growth Incubation->Reading MIC Determine MIC Reading->MIC

References

A Comparative Analysis of the In Vitro and In Vivo Efficacy of 4-Chlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of 4-Chlorocinnamic acid. The information is compiled from various scientific studies to offer an objective overview of its performance, supported by experimental data.

In Vitro Activities of this compound

This compound has demonstrated a range of biological activities in laboratory settings, primarily as an enzyme inhibitor and an antimicrobial agent.

Enzyme Inhibition: Mushroom Tyrosinase

This compound has been shown to inhibit mushroom tyrosinase, a key enzyme in melanin synthesis. It affects both the monophenolase and diphenolase activities of the enzyme. The half-maximal inhibitory concentration (IC50) values are 0.477 mM for monophenolase and 0.229 mM for diphenolase[1]. The inhibition is reversible and follows an uncompetitive mechanism for the related compounds 2-chlorocinnamic acid and 2,4-dichlorocinnamic acid[2].

Enzyme Activity IC50 Value (mM) Reference
Monophenolase0.477[1]
Diphenolase0.229[1]
Antimicrobial and Antifungal Activity

In vitro studies have highlighted the potential of this compound and its derivatives as antimicrobial agents. The parent compound inhibits the mycelial growth of the fungus Colletotrichum gloeosporioides by approximately 65% at a concentration of 0.5 mg/mL[1].

Ester derivatives of this compound have shown significant antifungal activity against various Candida species and antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa[1][3][4]. Some of these derivatives exhibit potent antifungal activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.024 µmol/mL[3]. The proposed mechanism for this antifungal action is the inhibition of the fungal enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis[3][4].

Microorganism Compound Activity Concentration/MIC Reference
Colletotrichum gloeosporioidesThis compoundMycelial growth inhibition (~65%)0.5 mg/mL[1]
Candida albicansMethoxyethyl 4-chlorocinnamateAntifungal0.13 µmol/mL[1][3]
Candida albicansPerillyl 4-chlorocinnamateAntifungal0.024 µmol/mL[1][3]
Staphylococcus aureusMethyl 4-chlorocinnamateAntibacterial-[1][3]
Quorum Sensing Inhibition

This compound has been identified as an inhibitor of quorum sensing, a cell-to-cell communication mechanism in bacteria that regulates virulence. It was shown to completely inhibit quorum sensing in Chromobacterium violaceum at a concentration of 5 mM[5].

In Vivo Activity of this compound

The primary reported in vivo activity of this compound is its anticonvulsant effect.

Anticonvulsant Activity

In a study using Kunming mice, this compound demonstrated anticonvulsant activity against acute seizures induced by pentylenetetrazol (PTZ)[1]. Intraperitoneal administration of this compound at a dose of 300 mg/kg resulted in a prolonged latency to seizures, a reduction in the rate of tonic seizures, and a decrease in the mortality rate[1]. Further studies have reported a median effective dose (ED50) of 75.72 mg/kg in the maximal electroshock seizure (MES) test and a PTZ ED50 of >300 mg/kg in mice[6][7].

Animal Model Inducing Agent Dose (i.p.) Effects Reference
Kunming MicePentylenetetrazol (PTZ)100-300 mg/kgProlonged seizure latency, reduced tonic seizure rate, decreased mortality[1]
MiceMaximal Electroshock (MES)ED50: 75.72 mg/kgAnticonvulsant[6][7]
MicePentylenetetrazol (PTZ)ED50: >300 mg/kgAnticonvulsant[6][7]

Experimental Protocols

In Vitro: Mushroom Tyrosinase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of mushroom tyrosinase.

Methodology:

  • A reaction mixture is prepared containing phosphate buffer (pH 6.8), mushroom tyrosinase, and L-tyrosine (for monophenolase activity) or L-DOPA (for diphenolase activity).

  • This compound is added to the reaction mixture at various concentrations.

  • The reaction is initiated by the addition of the substrate.

  • The formation of dopachrome is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

  • The IC50 value is determined from the dose-response curve.

In Vivo: Pentylenetetrazol (PTZ)-Induced Seizure Model

Objective: To evaluate the anticonvulsant activity of this compound in an animal model of acute seizures.

Methodology:

  • Male Kunming mice are used as the animal model.

  • This compound is administered intraperitoneally (i.p.) at doses ranging from 100 to 300 mg/kg.

  • After a specific period (e.g., 30 minutes), pentylenetetrazol (PTZ) is injected subcutaneously or intraperitoneally to induce seizures.

  • The animals are observed for a set period (e.g., 30 minutes) for the onset of seizures (latency), the severity of seizures (e.g., tonic-clonic convulsions), and mortality.

  • The effects of this compound are compared to a control group that receives the vehicle and PTZ.

Signaling Pathways and Mechanisms of Action

Antifungal Mechanism of Action

The antifungal activity of this compound derivatives is believed to stem from the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This is achieved by targeting the enzyme 14α-demethylase.

Antifungal_Mechanism 4-Chlorocinnamic_acid_derivatives This compound derivatives 14a_demethylase 14α-demethylase (Erg11) 4-Chlorocinnamic_acid_derivatives->14a_demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis 14a_demethylase->Ergosterol_Biosynthesis Catalyzes Lanosterol Lanosterol Lanosterol->14a_demethylase Ergosterol_Biosynthesis->Inhibition Fungal_Cell_Membrane Fungal Cell Membrane Integrity Inhibition->Fungal_Cell_Membrane Disrupts

Caption: Proposed antifungal mechanism of this compound derivatives.

Potential Anticonvulsant Mechanism of Action

While the exact mechanism of anticonvulsant activity for this compound is not fully elucidated, many anticonvulsant drugs exert their effects by modulating the GABAergic system, the primary inhibitory neurotransmitter system in the brain. It is hypothesized that this compound may enhance GABAergic transmission.

Anticonvulsant_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_synthesis GABA Synthesis GABA GABA GABA_synthesis->GABA GABA_A_Receptor GABA-A Receptor Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Reduced_Neuronal_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Neuronal_Excitability 4_CCA This compound (Hypothesized) 4_CCA->GABA_A_Receptor Potentiates? GABA->GABA_A_Receptor Binds to

Caption: Hypothesized GABAergic pathway for anticonvulsant activity.

Experimental Workflow: From In Vitro Discovery to In Vivo Validation

The journey of evaluating a compound like this compound typically follows a structured workflow, starting from initial laboratory screening to more complex animal studies.

Experimental_Workflow In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays, Antimicrobial Tests) Hit_Identification Hit Identification (e.g., this compound) In_Vitro_Screening->Hit_Identification Mechanism_of_Action_Studies Mechanism of Action Studies (e.g., Kinetics, Docking) Hit_Identification->Mechanism_of_Action_Studies In_Vivo_Efficacy_Testing In Vivo Efficacy Testing (e.g., Animal Models of Disease) Mechanism_of_Action_Studies->In_Vivo_Efficacy_Testing Toxicology_and_Safety_Assessment Toxicology and Safety Assessment In_Vivo_Efficacy_Testing->Toxicology_and_Safety_Assessment Lead_Optimization Lead Optimization Toxicology_and_Safety_Assessment->Lead_Optimization

Caption: General workflow for drug discovery and development.

References

Investigating the Cross-Reactivity of 4-Chlorocinnamic Acid with Metabolic Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 4-Chlorocinnamic acid with various metabolic enzymes. The information is compiled from publicly available experimental data to assist researchers in evaluating its potential off-target effects and understanding its broader biological activity.

Summary of Quantitative Inhibition Data

The following table summarizes the known inhibitory activities of this compound against several metabolic enzymes. It is important to note that while this compound itself has been evaluated against some enzymes, much of the available research has focused on its derivatives, such as α-cyano-4-hydroxycinnamic acid (CHC), particularly in the context of monocarboxylate transporter (MCT) inhibition.

Target Enzyme/TransporterSub-type/ActivityTest CompoundIC50 / Ki / OtherSource OrganismReference
Tyrosinase MonophenolaseThis compoundIC50: 0.477 mMMushroom[1]
DiphenolaseThis compoundIC50: 0.229 mMMushroom[1]
Monocarboxylate Transporter (MCT) MCT1α-cyano-4-hydroxycinnamic acid (CHC)~10-fold selectivity for MCT1Not specified[2]
MCT1 and MCT4Syrosingopine (a dual inhibitor)IC50: 2500 nM (MCT1), 40 nM (MCT4)HAP1 cells[2]
MCT1AZD3965 (selective inhibitor)Ki: 1.6 nMNot specified[2]
14α-Demethylase Not specifiedMethoxyethyl 4-chlorocinnamate (derivative)MIC: 0.13 µmol/mLCandida species[3][4]
Not specifiedPerillyl 4-chlorocinnamate (derivative)MIC: 0.024 µmol/mLCandida species[3][4]

Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant. MIC is the minimum inhibitory concentration. Data for MCTs and 14α-Demethylase are for derivatives of this compound and are provided for comparative context.

Detailed Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This protocol is adapted from studies investigating the inhibition of mushroom tyrosinase by various compounds.

Objective: To determine the in vitro inhibitory effect of this compound on the monophenolase and diphenolase activities of mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-Tyrosine (for monophenolase activity)

  • L-DOPA (L-3,4-dihydroxyphenylalanine) (for diphenolase activity)

  • This compound

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-Tyrosine and L-DOPA in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO. Further dilutions should be made in phosphate buffer to achieve the desired final concentrations.

  • Assay for Diphenolase Activity:

    • To each well of a 96-well plate, add:

      • Phosphate buffer

      • A solution of this compound at various concentrations.

      • Mushroom tyrosinase solution.

    • Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the L-DOPA solution.

    • Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to monitor the formation of dopachrome.

  • Assay for Monophenolase Activity:

    • The procedure is similar to the diphenolase assay, but L-Tyrosine is used as the substrate instead of L-DOPA.

    • The formation of dopachrome is monitored by measuring the increase in absorbance at around 475 nm. This reaction has a characteristic lag phase.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance with the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monocarboxylate Transporter (MCT) Inhibition Assay (General Protocol)

This is a generalized protocol for assessing the inhibition of MCT1-mediated lactate transport, often using a radiolabeled substrate.

Objective: To determine the inhibitory effect of a test compound on the uptake of lactate by cells expressing MCT1.

Materials:

  • Cell line expressing MCT1 (e.g., cancer cell lines)

  • [¹⁴C]-L-Lactate (radiolabeled substrate)

  • Test compound (e.g., this compound or its derivatives)

  • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

  • Cell lysis buffer

  • Scintillation counter

Procedure:

  • Cell Culture:

    • Culture the MCT1-expressing cells in appropriate medium until they reach a suitable confluency.

  • Uptake Assay:

    • Wash the cells with pre-warmed buffer (e.g., HBSS).

    • Pre-incubate the cells with the test compound at various concentrations for a defined period.

    • Initiate the uptake by adding the buffer containing [¹⁴C]-L-Lactate.

    • After a specific incubation time, stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Measurement of Radioactivity:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis:

    • Determine the amount of lactate uptake at each concentration of the test compound.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the tyrosinase assay.

Lanosterol 14α-Demethylase Inhibition Assay (General Protocol)

This protocol outlines a general method for measuring the inhibition of lanosterol 14α-demethylase, a key enzyme in sterol biosynthesis.

Objective: To assess the inhibitory activity of a test compound against lanosterol 14α-demethylase.

Materials:

  • Source of lanosterol 14α-demethylase (e.g., microsomes from fungal or mammalian cells)

  • Lanosterol (substrate)

  • NADPH regenerating system (or NADPH)

  • Test compound

  • Buffer solution (e.g., potassium phosphate buffer)

  • Method for product detection (e.g., HPLC, GC-MS)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine the enzyme source, buffer, and the test compound at various concentrations.

    • Pre-incubate the mixture.

  • Enzymatic Reaction:

    • Initiate the reaction by adding lanosterol and the NADPH regenerating system.

    • Incubate the reaction mixture at an optimal temperature for a defined period.

  • Extraction and Analysis:

    • Stop the reaction (e.g., by adding a solvent).

    • Extract the sterols from the reaction mixture.

    • Analyze the products and remaining substrate using a suitable chromatographic method (HPLC or GC-MS) to quantify the conversion of lanosterol.

  • Data Analysis:

    • Determine the extent of lanosterol demethylation in the presence and absence of the inhibitor.

    • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Melanin Biosynthesis Pathway and Tyrosinase Inhibition

Tyrosinase is a key enzyme in the melanin biosynthesis pathway, responsible for the conversion of tyrosine to dopaquinone. This compound has been shown to inhibit both the monophenolase and diphenolase activities of this enzyme.

Melanin_Biosynthesis Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase (monophenolase) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (diphenolase) Melanin Melanin Dopaquinone->Melanin Multiple steps Inhibitor 4-Chlorocinnamic acid Tyrosinase\n(monophenolase) Tyrosinase (monophenolase) Inhibitor->Tyrosinase\n(monophenolase) Tyrosinase\n(diphenolase) Tyrosinase (diphenolase) Inhibitor->Tyrosinase\n(diphenolase)

Caption: Inhibition of Tyrosinase by this compound in the Melanin Biosynthesis Pathway.

Lactate Transport and MCT Inhibition

Monocarboxylate transporters, particularly MCT1 and MCT4, are crucial for the transport of lactate across the cell membrane, playing a significant role in cellular metabolism, especially in cancer cells that exhibit high rates of glycolysis (the Warburg effect). Derivatives of this compound are known inhibitors of these transporters.

MCT_Inhibition cluster_cell Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate_in Lactate (intracellular) Pyruvate->Lactate_in MCT MCT1/4 Lactate_in->MCT Lactate_out Lactate (extracellular) MCT->Lactate_out Inhibitor 4-Cl-Cinnamic Acid Derivatives (e.g., CHC) Inhibitor->MCT

Caption: Inhibition of Lactate Efflux by this compound Derivatives via MCT Blockade.

Ergosterol Biosynthesis and 14α-Demethylase Inhibition

In fungi, 14α-demethylase is a critical enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. Esters of this compound have been shown to have antifungal activity, and molecular docking studies suggest they may inhibit this enzyme.

Ergosterol_Biosynthesis Lanosterol Lanosterol Intermediates 14-demethylated intermediates Lanosterol->Intermediates 14α-demethylase Ergosterol Ergosterol Intermediates->Ergosterol Multiple steps Inhibitor 4-Cl-Cinnamic Acid Esters 14α-demethylase 14α-demethylase Inhibitor->14α-demethylase

Caption: Postulated Inhibition of Fungal 14α-demethylase by this compound Esters.

Discussion of Cross-Reactivity

The available data indicates that this compound exhibits inhibitory activity against mushroom tyrosinase. While direct inhibitory data for this compound against MCTs and 14α-demethylase is limited in the public domain, studies on its derivatives strongly suggest that this chemical scaffold has the potential to interact with these targets.

The cross-reactivity profile suggests that this compound and its analogs are not highly specific and may interact with multiple, structurally diverse enzymes and transporters. The inhibition of tyrosinase, a copper-containing enzyme, and the potential inhibition of 14α-demethylase, a cytochrome P450 enzyme, alongside the inhibition of membrane-bound transporters like MCTs, highlights the compound's ability to interact with different classes of proteins.

Researchers using this compound or its derivatives as specific inhibitors for one target (e.g., MCTs) should be aware of its potential off-target effects on other metabolic pathways, such as melanin and sterol biosynthesis. Further comprehensive screening against a broader panel of metabolic enzymes would be beneficial to fully elucidate the cross-reactivity profile of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorocinnamic acid
Reactant of Route 2
Reactant of Route 2
4-Chlorocinnamic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.